Stafia-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27O10P |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
[3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C24H27O10P/c1-28-19-10-16(11-20(29-2)23(19)32-5)14-7-15(9-18(8-14)34-35(25,26)27)17-12-21(30-3)24(33-6)22(13-17)31-4/h7-13H,1-6H3,(H2,25,26,27) |
InChI Key |
UGUOUFLCZFMHNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC(=C2)OP(=O)(O)O)C3=CC(=C(C(=C3)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Stafia-1; Stafia 1; Stafia1 |
Origin of Product |
United States |
Foundational & Exploratory
Stafia-1: A Deep Dive into its Mechanism of Action in Leukemia Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Stafia-1, a novel small-molecule inhibitor, in the context of leukemia cells. This compound represents a significant advancement in the targeted inhibition of Signal Transducer and Activator of Transcription 5a (STAT5a), a key protein implicated in the proliferation and survival of various cancer cells, including those in leukemia.
Core Mechanism of Action: Selective Inhibition of STAT5a
This compound is the first small molecule demonstrated to exhibit preferential inhibition of STAT5a over its close homolog STAT5b.[1][2][3] This selectivity is a crucial feature, as it allows for a more targeted therapeutic approach with potentially fewer off-target effects. The development of this compound was achieved through a novel in silico screening approach involving the O-phosphorylation of phenolic fragments prior to docking-based screening against the STAT3 SH2 domain, which ultimately led to a potent inhibitor that was further optimized for STAT5a selectivity.[1][2][3]
The primary mechanism of action of this compound is the inhibition of the SH2 domain of STAT5a.[1] The SH2 domain is critical for the activation of STAT proteins. It binds to phosphotyrosine residues on upstream kinases, such as Bcr-Abl in certain types of leukemia, leading to the phosphorylation of the STAT protein itself.[1] Once phosphorylated, STAT proteins dimerize and translocate to the nucleus to act as transcription factors, promoting the expression of genes involved in cell survival and proliferation.
By binding to the SH2 domain of STAT5a, this compound prevents the recruitment of STAT5a to activated upstream kinases. This, in turn, inhibits the tyrosine phosphorylation of STAT5a, a key step in its activation cascade.[1] The inhibition of STAT5a phosphorylation has been demonstrated in human leukemia cells.[1]
To achieve intracellular activity, a cell-permeable phosphonate prodrug of this compound was developed.[1][3] This prodrug is designed to enter the cell, where it is then converted to the active this compound molecule, allowing it to interact with and inhibit intracellular STAT5a.
Signaling Pathway of this compound in Bcr-Abl-Positive Leukemia Cells
In the context of Bcr-Abl-positive leukemia, such as Chronic Myeloid Leukemia (CML), the Bcr-Abl fusion protein acts as a constitutively active tyrosine kinase, leading to the persistent activation of downstream signaling pathways, including the JAK-STAT pathway. STAT5 is a critical mediator of Bcr-Abl-driven leukemogenesis.
The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound:
Caption: Mechanism of this compound in Bcr-Abl+ Leukemia Cells.
Quantitative Data Summary
While the primary publication provides evidence for the activity of this compound, detailed quantitative data is often presented in supplementary materials which are not publicly available. The following table summarizes the key quantitative parameters that would be essential for a full evaluation of this compound's preclinical efficacy.
| Parameter | This compound | STAT Family Selectivity | Cell Line | Comments |
| IC50 (STAT5a) | Data not available | Preferential for STAT5a | K562 | In vitro fluorescence polarization assay. |
| IC50 (STAT5b) | Data not available | Less active than on STAT5a | K562 | In vitro fluorescence polarization assay. |
| Cellular IC50 (p-STAT5a) | Data not available | Selective inhibition in cells | K562 | Measured by Western Blot or Flow Cytometry. |
| Cell Viability IC50 | Data not available | - | K562 | Assessed using assays like CellTiter-Glo. |
Note: Specific values for IC50 are not provided in the readily available literature. Researchers should refer to the primary publication (Natarajan et al., Chemistry. 2020 Jan 2;26(1):148-154) and its supplementary information for detailed quantitative data.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following are generalized methodologies for the key experiments likely employed in the evaluation of this compound.
Fluorescence Polarization (FP) Assay for STAT5a/b Inhibition
This assay is used to measure the in vitro inhibitory activity of this compound on the binding of a phosphopeptide to the SH2 domain of STAT5a and STAT5b.
-
Reagents:
-
Recombinant human STAT5a and STAT5b proteins.
-
Fluorescently labeled phosphopeptide probe (e.g., with 5-carboxyfluorescein).
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
This compound at various concentrations.
-
384-well, low-volume, black microplates.
-
-
Procedure:
-
Add STAT5a or STAT5b protein to the wells of the microplate.
-
Add the fluorescently labeled phosphopeptide probe to all wells.
-
Add this compound at a range of concentrations to the experimental wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of this compound on the viability of leukemia cells.
-
Reagents:
-
K562 human leukemia cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
This compound prodrug at various concentrations.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well microplates.
-
-
Procedure:
-
Seed K562 cells into the wells of the 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treat the cells with a serial dilution of the this compound prodrug. Include vehicle control wells.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value.
-
Western Blotting for Phosphorylated STAT5 (p-STAT5)
This technique is used to directly measure the inhibition of STAT5a phosphorylation in leukemia cells.
-
Reagents:
-
K562 cells.
-
This compound prodrug.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT5 (Tyr694), anti-STAT5a, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat K562 cells with the this compound prodrug at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-STAT5.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT5a and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT5a signal to the total STAT5a signal and the loading control.
-
Plot the normalized p-STAT5a levels against the inhibitor concentration.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a STAT inhibitor like this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Clinical Development
As of the latest available information, this compound is a preclinical-stage compound. There is no publicly available data to suggest that this compound or its prodrug has entered clinical trials. The development of selective STAT5a inhibitors is an active area of research, and compounds like this compound provide a valuable tool for further investigation into the therapeutic potential of targeting this pathway in leukemia and other cancers.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for a thorough review of the primary literature.
References
- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OUH - Protocols [ous-research.no]
- 3. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Stafia-1: A Deep Dive into the First Selective STAT5a Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Stafia-1 has emerged as a significant molecular probe in cellular biology and a lead compound in drug discovery, primarily owing to its unique and potent selective inhibition of the Signal Transducer and Activator of Transcription 5a (STAT5a). This document provides a comprehensive technical overview of this compound, detailing its function, mechanism of action, and the experimental foundation of its characterization, tailored for an audience in research and pharmaceutical development.
Core Function and Mechanism of Action
This compound is the first small molecule demonstrated to exhibit preferential inhibition of STAT5a over its closely related homolog, STAT5b, and other members of the STAT family.[1][2][3] This selectivity is a critical attribute, as it allows for the specific investigation of STAT5a-mediated signaling pathways, which have been implicated in various physiological and pathological processes, including cancer and immune regulation.
The development of this compound was a result of an innovative computational screening approach.[2][3] Researchers performed an in silico O-phosphorylation of a vast library of natural product-derived phenolic fragments, which were then screened for their binding potential to the SH2 domain of STAT3.[2][3][4] Through subsequent synthesis and selectivity profiling of the initial hits, this compound was identified and optimized.[2][5] Its inhibitory action is mediated by its binding to the SH2 domain of STAT5a, a crucial event that prevents the phosphorylation and subsequent activation of the transcription factor.[2] The selectivity of this compound for STAT5a is attributed to specific interactions with the SH2 domain and a tryptophan residue (Trp566) located in the adjacent linker domain.[2]
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been quantitatively characterized through various biochemical and cellular assays. The key parameters are summarized in the table below.
| Target | Parameter | Value | Notes |
| STAT5a | IC50 | 22.2 µM | In vitro fluorescence polarization assay.[1][6][7] |
| Ki | 10.9 µM | In vitro fluorescence polarization assay.[1][6][7] | |
| STAT5b | Inhibition | 37 ± 5 % | At a concentration of 200 µM.[2] |
| Selectivity | STAT5a vs. STAT5b | At least 9-fold | Based on the differential inhibition observed.[1][2] |
Signaling Pathway Inhibition
This compound directly targets the JAK-STAT signaling pathway by preventing the activation of STAT5a. This pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival. The inhibitory action of this compound on this pathway is visualized in the diagram below.
Experimental Protocols
The discovery and characterization of this compound involved a multi-step experimental workflow, beginning with computational screening and culminating in cellular assays.
In Silico Screening and Fragment Selection
The initial phase of discovery involved a large-scale computational screening process.
-
Database Mining : A database of 10,369,180 compounds was mined to identify 85,021 natural product-derived phenolic fragments.[2][3][4]
-
Virtual O-phosphorylation : The selected phenolic fragments were virtually O-phosphorylated to mimic the phosphorylated tyrosine residues that naturally bind to SH2 domains.[2][3]
-
Docking-Based Screening : The virtually phosphorylated fragment library was screened in silico for binding to the SH2 domain of STAT3.[2][3][4]
-
Hit Selection : Nine top-scoring hits were selected for chemical synthesis and in vitro testing.[2][3]
The logical workflow for the development of this compound is depicted below.
In Vitro Inhibition Assays
The inhibitory activity of the synthesized compounds was evaluated using fluorescence polarization (FP) assays.
-
Protein Expression and Purification : Recombinant STAT proteins were expressed and purified.
-
Fluorescent Probe : A high-affinity fluorescently labeled phosphopeptide probe that binds to the SH2 domain of the STAT proteins was used.
-
Competitive Binding : The assay measures the ability of the test compound (this compound) to displace the fluorescent probe from the SH2 domain.
-
Data Analysis : The decrease in fluorescence polarization is proportional to the inhibitory activity of the compound, from which IC50 and Ki values were determined.
Cellular Assays for STAT5a Phosphorylation
To confirm the activity of this compound in a cellular context, a cell-permeable phosphonate prodrug of this compound was synthesized and tested in human leukemia cells (K562).[2][5]
-
Cell Culture : K562 cells were cultured under standard conditions.
-
Compound Treatment : Cells were treated with varying concentrations of the this compound prodrug.
-
Protein Extraction : Whole-cell lysates were prepared from the treated cells.
-
Western Blotting : The levels of phosphorylated STAT5a (p-STAT5a) and total STAT5a were determined by Western blotting using specific antibodies.
-
Densitometry : The band intensities were quantified to determine the dose-dependent inhibition of STAT5a phosphorylation.
Conclusion
This compound represents a landmark achievement in the development of selective inhibitors for transcription factors. Its well-characterized function, mechanism, and selectivity make it an invaluable tool for dissecting the specific roles of STAT5a in health and disease. The detailed experimental framework underlying its discovery also provides a successful template for future inhibitor development campaigns targeting challenging protein-protein interactions. For drug development professionals, this compound serves as a promising starting point for the design of next-generation therapeutics targeting STAT5a-driven pathologies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
Stafia-1: A Technical Guide to a First-in-Class STAT5a-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5a pathway is implicated in various malignancies, making it a compelling target for therapeutic intervention. Stafia-1 has emerged as a groundbreaking discovery, being the first small molecule demonstrated to selectively inhibit STAT5a over its close homolog STAT5b.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
Discovery of this compound: An In Silico Approach
The identification of this compound was accomplished through a novel, multi-step in silico screening process designed to identify inhibitors of phosphorylation-dependent protein-protein interactions.[1][2]
Experimental Protocol: In Silico Screening
-
Compound Library Preparation: A vast database of 10,369,180 compounds was initially compiled.[1][2]
-
Fragment Filtering: This library was filtered to identify 85,021 natural product-derived phenolic fragments.[1][2]
-
Virtual O-phosphorylation: The phenolic moiety of each fragment was virtually O-phosphorylated by modifying its SMILES string. This innovative step was crucial for mimicking the phosphorylated state necessary for binding to the STAT SH2 domain.[1]
-
Molecular Docking: The virtually phosphorylated compound library was then screened against the SH2 domain of STAT3 (PDB ID: 1BG1) using the AutoDock Vina software.[1] The rationale for initially screening against STAT3 was based on the structural similarities within the STAT family SH2 domains.
-
Hit Selection: From the docking results, 1,114 compounds were selected based on predefined distance criteria between the phosphate groups of the molecules and the critical STAT3 SH2 domain residues Arg609 and Lys591.[1] Following visual inspection of the binding poses, nine molecules were ultimately chosen for chemical synthesis and in vitro testing.[1]
Mechanism of Action and In Vitro Activity
This compound exerts its inhibitory effect by selectively targeting the SH2 domain of STAT5a, thereby preventing its activation and downstream signaling. The in vitro activity of this compound and its derivatives was quantified using fluorescence polarization assays.
Quantitative Data: In Vitro Inhibition
| Compound | Target | IC50 (µM) | Ki (µM) | % Inhibition at 200 µM (vs. STAT5b) |
| This compound (20) | STAT5a | 22.2 ± 3.6 | 10.9 ± 1.8 | 37 ± 5 |
Table 1: In vitro inhibitory activity of this compound against STAT5a.[3]
Experimental Protocol: Fluorescence Polarization (FP) Assay
While the precise fluorescent probe and buffer composition for the this compound assays were not detailed in the reviewed literature, a general protocol for a competitive FP assay to measure STAT SH2 domain inhibition is as follows:
-
Reagents:
-
Recombinant STAT5a SH2 domain protein.
-
A fluorescently labeled phosphopeptide probe known to bind the STAT5a SH2 domain (e.g., a 5-carboxyfluorescein-labeled peptide).
-
Assay buffer (typically containing Tris-HCl, a salt like NaCl, a reducing agent like DTT, and a non-specific protein like BSA to prevent sticking).
-
This compound or other test compounds dissolved in DMSO.
-
-
Procedure:
-
The STAT5a SH2 domain protein is incubated with varying concentrations of the test compound (this compound) in a low-volume, non-binding microplate (e.g., a 384-well plate).
-
Following a brief incubation period to allow for inhibitor binding, the fluorescently labeled phosphopeptide probe is added to all wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization with increasing concentrations of the inhibitor is indicative of the displacement of the fluorescent probe.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe and its concentration are known.
-
Prodrug Development and Cellular Activity
To facilitate cell permeability and enable in vivo studies, a phosphonate prodrug of this compound was synthesized. This prodrug demonstrated selective inhibition of STAT5a phosphorylation in a human leukemia cell line.
Quantitative Data: Cellular Activity
The prodrug of this compound (compound 27) showed a dose-dependent inhibition of STAT5a phosphorylation in STAT5a-GFP-transfected K562 cells, while having a minimal effect on STAT5b phosphorylation in STAT5b-GFP-transfected K562 cells.[3]
Experimental Protocol: Cellular Assay for STAT5a Phosphorylation
-
Cell Culture and Transfection:
-
Human chronic myelogenous leukemia K562 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
K562 cells are transiently transfected with constructs expressing either STAT5a-GFP or STAT5b-GFP fusion proteins.
-
-
Compound Treatment:
-
Transfected cells are treated with varying concentrations of the this compound prodrug (compound 27) for a specified period.
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5 or GFP.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The intensity of the p-STAT5 bands is quantified and normalized to the intensity of the total STAT5 or GFP bands to determine the extent of inhibition.
-
The STAT5a Signaling Pathway
This compound's mechanism of action is best understood in the context of the STAT5a signaling cascade.
Conclusion and Future Directions
This compound represents a significant advancement in the field of STAT inhibitor development, providing a valuable chemical tool to dissect the specific roles of STAT5a in normal physiology and disease. The selective nature of this compound offers a promising starting point for the development of novel therapeutics targeting STAT5a-driven cancers and other pathologies. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound derivatives, as well as exploring their efficacy in various preclinical disease models. The detailed methodologies and data presented in this guide are intended to facilitate further investigation and development in this exciting area of drug discovery.
References
- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT5A signal transducer and activator of transcription 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Introduction: The Dichotomy of STAT1 in Oncology
An In-depth Technical Guide to STAT1 Target Validation in Cancer Research
For: Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors, most notably interferons (IFNs).[1] As the first member of the STAT family to be discovered, its function is central to processes including cellular immunity, proliferation, apoptosis, and differentiation.[2] In the context of cancer, STAT1 presents a complex and often contradictory role. The majority of evidence supports its function as a tumor suppressor, orchestrating anti-proliferative, pro-apoptotic, and immunosurveillance mechanisms.[1][3][4] However, a growing body of research reveals a "dark side" to STAT1, where its activation can promote tumor progression, metastasis, and resistance to therapy.[5][6][7] This dual "friend or foe" nature makes STAT1 a challenging but compelling target in oncology.[1][3] Understanding its context-dependent functions and rigorously validating its downstream targets are therefore critical for the development of effective cancer therapies.
This guide provides an in-depth overview of STAT1 signaling, its multifaceted role in cancer, and a detailed compendium of experimental protocols essential for its validation as a therapeutic target.
Core Signaling Pathways of STAT1
STAT1 activation is primarily initiated by interferon signaling, which triggers a cascade of phosphorylation events culminating in the regulation of target gene expression. Two main canonical pathways are recognized.
1. The Canonical IFN-γ Pathway
Upon binding of Interferon-gamma (IFN-γ) to its receptor, associated Janus kinases (JAK1 and JAK2) are activated. These kinases then phosphorylate STAT1 on a critical tyrosine residue (Tyr701).[5] This phosphorylation event induces the formation of STAT1 homodimers, also known as gamma-activated factors (GAF).[5] These dimers translocate to the nucleus, where they bind to specific DNA sequences called Gamma-Activated Sites (GAS) in the promoter regions of target genes, thereby initiating their transcription.[6][8]
Caption: Canonical IFN-γ/STAT1 signaling pathway.
2. The IFN-α/β Pathway (ISGF3 Complex)
Type I interferons (IFN-α and IFN-β) signal through a distinct receptor complex, leading to the activation of JAK1 and Tyrosine Kinase 2 (Tyk2).[5] These kinases phosphorylate both STAT1 and STAT2. The phosphorylated STAT1 and STAT2 then form a heterodimer that associates with IFN Regulatory Factor 9 (IRF9) to create a heterotrimeric complex known as IFN-stimulated Gene Factor 3 (ISGF3).[6] This ISGF3 complex translocates to the nucleus and binds to IFN-Stimulated Response Elements (ISREs) in the promoters of a wide array of IFN-Stimulated Genes (ISGs).[5][6]
Caption: IFN-α/β pathway leading to ISGF3 formation.
The Dual Role of STAT1 in Cancer
STAT1's function in cancer is highly dependent on the cellular context, tumor type, and the surrounding tumor microenvironment. This duality is a critical consideration for therapeutic development.
STAT1 as a Tumor Suppressor ("Friend")
In many contexts, STAT1 acts as a brake on tumorigenesis.[9] Its tumor-suppressive functions are mediated through several mechanisms:
-
Induction of Apoptosis: STAT1 activation can upregulate the expression of death receptors like Fas and their ligands (FasL), as well as the TRAIL receptor DR5, sensitizing cancer cells to programmed cell death.[4][8]
-
Inhibition of Cell Proliferation: STAT1 can halt the cell cycle by inducing the expression of cell cycle inhibitors such as p21.[8]
-
Anti-Angiogenesis: The IFNγ/STAT1 signaling axis is known to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4]
-
Tumor Immunosurveillance: STAT1 is pivotal for effective anti-tumor immunity.[4] It drives the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, which is required for the presentation of tumor antigens to cytotoxic T-lymphocytes.[4][9]
STAT1 as a Tumor Promoter ("Foe")
Conversely, emerging evidence highlights STAT1's role in promoting cancer progression:
-
Therapeutic Resistance: Upregulation and activation of the STAT1 pathway have been strongly associated with resistance to DNA-damaging agents, chemotherapy (e.g., doxorubicin, cisplatin), and radiation therapy.[5][7]
-
Aggressive Growth: In some cancers, constitutive activation of STAT1 and the expression of certain ISGs are linked to more aggressive tumor growth.[5]
-
Immune Evasion: While often promoting immunity, STAT1 activation in tumor-associated macrophages (TAMs) can suppress T-cell responses.[4] It also plays a key role in inducing the expression of IDO, an enzyme that blocks T-cell activation.[4]
Caption: The dual "friend or foe" role of STAT1 in cancer.
STAT1 Expression and Activity in Human Cancers
The expression and activation status of STAT1 vary significantly across different cancer types. This heterogeneity underscores the need for specific validation in each disease context.
| Cancer Type | Observation | Implication | Reference(s) |
| Head and Neck | 37% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |
| Lung | 48% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |
| Breast | 46% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |
| Breast | 45% of ERα+ tumors show low/no STAT1 expression | Loss of STAT1 may be a driver of tumorigenesis | [10] |
| Prostate | 29% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |
| Glioma (High-Grade) | 50% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |
| Ovarian | Upregulation of STAT1 associated with cisplatin resistance | STAT1 as a marker of chemoresistance | [5] |
STAT1 Target Validation: A Methodological Guide
Validating STAT1 as a therapeutic target, or validating its downstream effector genes, requires a multi-pronged approach using a series of robust experimental techniques. The general workflow involves identifying STAT1-regulated genes, confirming functional regulation, and demonstrating the phenotypic consequence of modulating the STAT1 pathway.
Caption: General experimental workflow for STAT1 target validation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify genome-wide binding sites of STAT1, revealing its direct target genes.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells of interest to ~80-90% confluency. Treat cells with an appropriate stimulus (e.g., 10 ng/mL IFN-γ for 1-6 hours) to induce STAT1 activation and nuclear translocation.[11] Include an untreated control.
-
Cross-linking: Add formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments of 200-600 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to STAT1 (or phosphorylated STAT1). An IgG control IP must be run in parallel.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-STAT1-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the ChIP-enriched DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment in the STAT1 IP sample compared to the IgG control. Annotate peaks to identify nearby genes, which are putative STAT1 targets.[12]
Luciferase Reporter Assay
Objective: To functionally validate that STAT1 binding to a specific promoter region results in transcriptional activation.
Methodology:
-
Reporter Construct Generation: Clone the putative STAT1-binding region (promoter) of a target gene, identified from ChIP-seq, into a luciferase reporter vector (e.g., pGL3/pGL4) upstream of the luciferase gene.
-
Cell Culture and Transfection: Seed cells (e.g., HeLa, which are commonly used) in a 96-well plate.[13] Co-transfect the cells with the promoter-luciferase construct and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Stimulation: After 24-48 hours, stimulate the transfected cells with a dose-response of IFN-γ (e.g., 0.1 to 100 ng/mL) for 6-16 hours to activate the STAT1 pathway.[13]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and add the appropriate luciferase assay reagents. Measure the firefly and Renilla luminescence sequentially using a microplate luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A significant increase in normalized luciferase activity upon IFN-γ stimulation indicates that STAT1 functionally activates the promoter.
Gene Knockdown using siRNA
Objective: To confirm that the expression of a putative target gene is dependent on STAT1.
Methodology:
-
siRNA Design and Preparation: Use a pool of 3-4 target-specific small interfering RNAs (siRNAs) designed to knock down STAT1 expression.[14] A non-targeting or scrambled siRNA should be used as a negative control. Resuspend lyophilized siRNA in RNase-free water to a stock concentration (e.g., 10 µM).[14]
-
Transfection: Seed cells to be 50-60% confluent on the day of transfection. Transfect cells with STAT1 siRNA or control siRNA (e.g., at a final concentration of 100 nM) using a suitable transfection reagent according to the manufacturer's protocol.[15]
-
Incubation and Stimulation: Allow the cells to incubate for 24-72 hours to achieve effective knockdown of the STAT1 protein.[15] After this period, treat one subset of cells with IFN-γ to stimulate the pathway, leaving another subset untreated.
-
Validation of Knockdown: Harvest a portion of the cells to confirm STAT1 knockdown via Western Blot or qRT-PCR.
-
Analysis of Target Gene Expression: Harvest the remaining cells (both stimulated and unstimulated) and analyze the expression of the putative target gene using qRT-PCR (for mRNA) or Western Blot (for protein). A significant reduction in the IFN-γ-induced expression of the target gene in STAT1-knockdown cells compared to control cells validates its dependency on STAT1.[16]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of STAT1 and its target genes.
Methodology:
-
RNA Extraction: Following experimental treatments (e.g., siRNA knockdown, cytokine stimulation), harvest cells and extract total RNA using a TRIzol-based method or a column-based kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. The reaction mix should include cDNA template, forward and reverse primers for the gene of interest (e.g., STAT1 or its target), and a SYBR Green or TaqMan-based qPCR master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for each reaction. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[17]
Western Blotting
Objective: To detect and quantify the protein levels of total STAT1, phosphorylated STAT1 (p-STAT1), and downstream target proteins.
Methodology:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-STAT1, anti-p-STAT1 Tyr701, or anti-target protein) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control like β-actin or GAPDH.[18]
References
- 1. STAT1 in cancer: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of STAT1 in T Helper Cell Differentiation during Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STAT1 and STAT3 in Tumorigenesis: Two Sides of the Same Coin? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | The Dual Role of STAT1 in Ovarian Cancer: Insight Into Molecular Mechanisms and Application Potentials [frontiersin.org]
- 7. Loss of cancer cell STAT1 improves response to radiation therapy and promotes T cell activation in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT1-deficient mice spontaneously develop estrogen receptor α-positive luminal mammary carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mapping the chromosomal targets of STAT1 by Sequence Tag Analysis of Genomic Enrichment (STAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. SignalSilence® Stat1 siRNA I | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
Stafia-1: A Technical Guide to a Selective STAT5a Inhibitor and its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various pathologies, including hematological malignancies and autoimmune diseases. Stafia-1 has emerged as a first-in-class small molecule inhibitor that demonstrates high selectivity for STAT5a over its close homolog STAT5b and other STAT family members. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on gene transcription, and the experimental protocols utilized for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a tool for both basic research and therapeutic development.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. Upon ligand binding to a receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then themselves phosphorylated, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene transcription. The STAT family consists of seven members, with STAT5a and STAT5b being highly homologous yet functionally distinct. The development of selective inhibitors is crucial for dissecting their individual roles and for therapeutic targeting. This compound was identified through an innovative in silico screening approach of O-phosphorylated fragments, leading to the first small molecule demonstrated to preferentially inhibit STAT5a.[1][2][3]
Mechanism of Action of this compound
This compound functions as a potent inhibitor of STAT5a by targeting its Src homology 2 (SH2) domain.[1][3] The SH2 domain is essential for the recruitment of STAT proteins to phosphorylated cytokine receptors and for the subsequent phosphorylation of the STAT protein itself. By binding to the STAT5a SH2 domain, this compound allosterically prevents the phosphorylation of Tyr694, a critical step in the activation of STAT5a.[1] This inhibition of phosphorylation prevents STAT5a dimerization and its translocation to the nucleus, thereby blocking its ability to act as a transcription factor. The selectivity of this compound for STAT5a over STAT5b is attributed to specific interactions with both the SH2 domain and the adjacent linker domain.[1]
Effects on Gene Transcription
As a direct inhibitor of STAT5a, this compound is expected to modulate the transcription of STAT5a target genes. While the initial discovery papers focus on the biochemical and cellular inhibition of STAT5a phosphorylation, the downstream consequences on gene expression are a critical area of investigation. STAT5a is known to regulate the transcription of genes involved in:
-
Cell Cycle Progression: e.g., Cyclin D1
-
Apoptosis: e.g., Bcl-xL
-
Cell Proliferation: e.g., c-Myc
The application of this compound in cellular systems provides a valuable tool to elucidate the specific gene regulatory networks governed by STAT5a. A cell-permeable prodrug of this compound has been shown to inhibit the tyrosine phosphorylation of STAT5a in cultured human leukemia cells, indicating its utility in studying downstream transcriptional events in a cellular context.[1][2]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantitatively characterized through various biochemical assays.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 22.2 ± 3.6 µM | STAT5a | Fluorescence Polarization | [1][3] |
| Ki | 10.9 ± 1.8 µM | STAT5a | Fluorescence Polarization | [1][4][5] |
| Selectivity | > 9-fold | STAT5a vs STAT5b | Fluorescence Polarization | [1][4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its investigation.
Caption: The JAK/STAT5a signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies for key experiments cited in the characterization of this compound.
In Vitro Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from the principles described in the discovery of this compound.
-
Reagents and Materials:
-
Recombinant human STAT5a protein
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
This compound dissolved in DMSO
-
384-well black microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the microplate, add 10 µL of assay buffer.
-
Add 0.2 µL of the this compound dilution (or DMSO for control).
-
Add 5 µL of the STAT5a protein solution (final concentration ~50 nM).
-
Add 5 µL of the fluorescent probe solution (final concentration ~5 nM).
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the anisotropy values.
-
Plot the anisotropy values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cellular Inhibition of STAT5a Phosphorylation (Western Blot)
This protocol outlines the general steps to assess the effect of the this compound prodrug on STAT5a phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Culture human leukemia cells (e.g., K562) in appropriate media.
-
Starve cells of serum for 4-6 hours.
-
Pre-treat cells with various concentrations of the this compound prodrug (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a cytokine that activates STAT5a (e.g., erythropoietin or IL-3) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-STAT5a (Tyr694) and total STAT5a overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-STAT5a signal to the total STAT5a signal.
-
Compare the normalized signals across different treatment conditions.
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of signal transduction research, providing a selective chemical probe to dissect the specific functions of STAT5a. Its development showcases the power of in silico screening for discovering novel inhibitors of challenging protein-protein interactions. Future research should focus on leveraging this compound and its derivatives to:
-
Perform comprehensive transcriptomic and proteomic analyses to identify the full spectrum of STAT5a-regulated genes and pathways.
-
Investigate the therapeutic potential of selective STAT5a inhibition in preclinical models of diseases driven by aberrant STAT5a activity.
-
Further optimize the potency and pharmacokinetic properties of this compound to develop clinical candidates.
This in-depth guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors, ultimately contributing to a deeper understanding of STAT5a biology and the development of novel therapeutic strategies.
References
- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Investigating the Downstream Targets of STAT5A Using the Selective Inhibitor Stafia-1: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals November 2025
Abstract
Signal Transducer and Activator of Transcription 5A (STAT5A) is a critical transcription factor involved in cellular proliferation, differentiation, and survival.[1] Its aberrant activation is a known driver in numerous malignancies, particularly hematopoietic cancers.[1][2][3] The development of specific molecular probes to dissect its signaling pathways is paramount for therapeutic innovation. Stafia-1 is the first-in-class small molecule demonstrated to selectively inhibit STAT5A over its highly homologous counterpart, STAT5B, providing an unprecedented tool for elucidating the specific downstream functions of STAT5A.[2][4][5] This technical guide details the use of this compound to identify and validate the downstream targets of STAT5A, presenting key target gene data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.
The STAT5A Signaling Pathway and Point of Inhibition by this compound
STAT5A is a latent cytoplasmic transcription factor that is canonically activated by Janus kinases (JAKs) following cytokine or growth factor receptor stimulation.[1][3][6] Upon activation, STAT5A is phosphorylated, forms homodimers, and translocates to the nucleus where it binds to specific DNA response elements to regulate gene transcription.[6][7] this compound is a novel inhibitor developed to selectively target the STAT5A protein.[4] It functions by binding to the SH2 domain of STAT5A, a critical step for its phosphorylation-dependent activation, thereby preventing its downstream signaling activity.[4]
The diagram below illustrates the canonical STAT5A signaling cascade and the mechanism of inhibition by this compound.
Downstream Gene Targets of STAT5A
Selective inhibition of STAT5A with this compound allows for the precise identification of its gene regulatory networks. Studies using techniques such as siRNA-mediated knockdown and ChIP-sequencing have identified numerous STAT5A target genes that are crucial for oncogenesis. These genes are involved in key cellular processes including proliferation, apoptosis, and cell cycle regulation.
Table: STAT5A-Regulated Genes in Cancer
The following table summarizes key downstream target genes regulated by STAT5A, primarily in the context of hematopoietic and prostate cancers.
| Target Gene | Biological Process | Effect of STAT5A Activation | Cancer Type(s) | Reference(s) |
| MYC | Proliferation, Cell Cycle | Upregulation | Leukemia | [8][9][10] |
| BCL2L1 (Bcl-xL) | Anti-Apoptosis | Upregulation | Prostate Cancer, Leukemia | [8][11] |
| PIM1 | Proliferation, Survival | Upregulation | Leukemia | [8] |
| CCND1 (Cyclin D1) | Cell Cycle Progression | Upregulation | Prostate Cancer, Colorectal Cancer | [8][11] |
| MCL1 | Anti-Apoptosis | Upregulation | Leukemia | [10] |
| SGK1 | Proliferation, Apoptosis | Upregulation (Redundant w/ STAT5B) | T-Cells | [12] |
| NDRG1 | Neural Development | Upregulation (STAT5A-Specific) | T-Cells | [12] |
| Tgfbr2 | Signaling | Downregulation | T-Cells | [13] |
| Eomes | T-Cell Differentiation | Upregulation | T-Cells | [13] |
Experimental Protocols for Target Identification
To identify and quantify the downstream targets of STAT5A, a combinatorial approach using this compound followed by genome-wide sequencing is recommended. The general workflow involves treating a STAT5A-dependent cell line (e.g., K562 leukemia cells) with this compound and performing RNA-sequencing (RNA-seq) to identify differentially expressed genes and Chromatin Immunoprecipitation-sequencing (ChIP-seq) to identify direct binding sites.
Protocol: RNA-Sequencing Post-Stafia-1 Treatment
This protocol details the procedure for analyzing changes in gene expression following STAT5A inhibition.
-
Cell Culture and Treatment:
-
Plate STAT5A-dependent cells (e.g., human leukemia K562 cell line) at a density of 0.5 x 10⁶ cells/mL.
-
Culture cells for 24 hours.
-
Treat cells in triplicate with either vehicle control (DMSO) or this compound at a final concentration of 25 µM. The IC₅₀ for this compound against STAT5a is 22.2 µM.[1][13]
-
Incubate for an appropriate time course (e.g., 24 hours) to allow for changes in transcription.
-
-
RNA Extraction:
-
Harvest cells by centrifugation.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Perform poly(A) selection to enrich for mRNA.
-
Generate cDNA libraries using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.
-
-
Data Analysis:
-
Align sequenced reads to the human reference genome (e.g., hg38) using an aligner like STAR.
-
Quantify gene expression counts using tools such as featureCounts or RSEM.
-
Perform differential expression analysis between this compound and vehicle-treated groups using packages like DESeq2 or edgeR in R.
-
Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| as significant downstream targets.
-
Protocol: Chromatin Immunoprecipitation (ChIP)-Sequencing
This protocol identifies the direct genomic binding sites of STAT5A that are disrupted by this compound.
-
Cell Treatment and Cross-linking:
-
Culture and treat cells with this compound or vehicle as described in section 3.1.
-
Cross-link protein-DNA complexes by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse cells to isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin into fragments of 200-500 base pairs.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-STAT5A antibody.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification and Sequencing:
-
Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare sequencing libraries and sequence on a high-throughput platform.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant STAT5A enrichment in the control group.
-
Compare peak intensities between this compound and vehicle-treated samples to identify binding sites lost upon inhibition.
-
Perform motif analysis on the identified peaks to confirm the presence of the canonical STAT5 binding motif (TTCnnnGAA).
-
Annotate peaks to the nearest genes to identify direct downstream targets.
-
Conclusion and Future Directions
This compound represents a potent and selective chemical tool for probing the specific biological functions of STAT5A. The methodologies outlined in this guide provide a robust framework for researchers to identify and validate the downstream targets of STAT5A in various disease contexts. By integrating transcriptomic (RNA-seq) and genomic binding (ChIP-seq) data, investigators can build a comprehensive map of the STAT5A regulatory network. This knowledge is essential for understanding the mechanisms by which STAT5A drives tumorigenesis and for the development of novel therapeutic strategies that target this critical signaling pathway. Future studies should focus on applying these techniques across a wider range of cancer types and exploring the interplay between STAT5A and other signaling pathways.
References
- 1. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and prognostic role of STAT5a across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STAT5A - My Cancer Genome [mycancergenome.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The different functions of Stat5 and chromatin alteration through Stat5 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT5 - Wikipedia [en.wikipedia.org]
- 8. STAT5A signal transducer and activator of transcription 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. STAT5A | Cancer Genetics Web [cancerindex.org]
- 10. Nanomolar-Potency Small Molecule Inhibitor of STAT5 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription factor Stat5a/b as a therapeutic target protein for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of STAT5A and STAT5B Target Genes in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Stafia-1: A Deep Dive into the Selective Inhibition of STAT5a Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator in various cellular processes, and its aberrant activation is implicated in numerous pathologies, including hematological malignancies. Stafia-1 has emerged as a first-in-class small molecule inhibitor that demonstrates selectivity for STAT5a over its close homolog STAT5b. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in inhibiting STAT5a phosphorylation, its quantitative inhibitory properties, and the experimental methodologies used to characterize its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, immunology, and drug discovery, offering insights into the therapeutic potential of targeting STAT5a.
Introduction: The Role of STAT5a in Cellular Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a crucial cascade that transduces signals from a variety of cytokines and growth factors, thereby regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Within this pathway, STAT5a and STAT5b, two highly homologous proteins, play pivotal roles.[4] Upon activation by upstream kinases like JAK2, STAT5 proteins are phosphorylated on a specific tyrosine residue.[2][3] This phosphorylation event is a critical step, leading to the dimerization of STAT5 via their Src homology 2 (SH2) domains, followed by translocation to the nucleus where they act as transcription factors, regulating the expression of target genes.[1]
Constitutive activation of STAT5 is a hallmark of many human cancers, particularly hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[5][6] This persistent activation drives cancer cell survival and proliferation.[6] While both STAT5a and STAT5b are often co-expressed and share a high degree of sequence homology, they can have non-redundant functions.[4] Therefore, the development of inhibitors that can selectively target one isoform over the other is of significant therapeutic interest. This compound represents a breakthrough in this area as the first small molecule demonstrated to preferentially inhibit STAT5a.[7][8][9]
This compound: A Selective STAT5a Inhibitor
This compound (also referred to as compound 20 in its initial publication) was identified through a novel drug discovery approach that combined in silico screening of O-phosphorylated natural product-derived fragments with subsequent chemical synthesis and biological evaluation.[7][10] This strategy was designed to identify compounds that could mimic the phosphorylated tyrosine residues that are essential for STAT-SH2 domain interactions.[7]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the SH2 domain of STAT5a.[4][7] The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins.[8] In the context of STAT5a signaling, the SH2 domain of one STAT5a monomer binds to the phosphotyrosine residue of another, leading to dimerization. By binding to the SH2 domain, this compound competitively inhibits this interaction, thereby preventing the dimerization of STAT5a. This blockade of dimerization is a crucial step in halting the signaling cascade, as it prevents the nuclear translocation of STAT5a and its subsequent activity as a transcription factor. Docking studies suggest that this compound binds to an interface between the SH2 domain and the adjacent linker domain of STAT5a.[4]
Quantitative Data on this compound Inhibition
The inhibitory potency and selectivity of this compound have been quantitatively assessed through various in vitro assays. The key parameters are summarized in the tables below.
| Parameter | Value | Assay Type | Reference |
| IC50 vs. STAT5a | 22.2 ± 3.6 µM | Fluorescence Polarization | [7][9] |
| Ki vs. STAT5a | 10.9 ± 1.8 µM | Fluorescence Polarization | [7][9][11][12] |
Table 1: In vitro inhibitory activity of this compound against STAT5a.
| STAT Protein | Inhibition (%) at 200 µM | Selectivity over STAT5a | Reference |
| STAT5b | 37 ± 5% | At least 9-fold | [7][9] |
| STAT1 | Not specified | Higher selectivity | [7] |
| STAT3 | Not specified | Higher selectivity | [7] |
| STAT4 | Not specified | Higher selectivity | [7] |
| STAT6 | Not specified | Higher selectivity | [7] |
Table 2: Selectivity profile of this compound against other STAT family members.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific proprietary details of the assays used in the initial discovery of this compound may not be fully public, this section provides detailed representative methodologies for the key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Assay for STAT5a Inhibition
This assay is used to measure the binding affinity of this compound to the STAT5a SH2 domain by monitoring changes in the polarization of fluorescently labeled phosphopeptides.
Materials:
-
Recombinant human STAT5a SH2 domain protein
-
Fluorescently labeled phosphopeptide probe (e.g., a peptide containing the STAT5a binding motif with a fluorescent tag)
-
This compound or other test compounds
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be sufficient to determine an IC50 value.
-
Assay Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
This compound solution at various concentrations
-
Recombinant STAT5a SH2 domain protein (at a fixed concentration, typically determined from initial binding experiments)
-
Fluorescently labeled phosphopeptide probe (at a fixed concentration, typically in the low nanomolar range)
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. Excite the fluorophore with vertically polarized light and measure both the vertical and horizontal emission intensities.
-
Data Analysis: The degree of polarization is calculated for each well. The data are then normalized to the controls (wells with no inhibitor for maximum polarization and wells with no protein for minimum polarization). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Western Blot Analysis of STAT5a Phosphorylation in Leukemia Cells
This method is used to assess the ability of a cell-permeable prodrug of this compound to inhibit the phosphorylation of endogenous STAT5a in a cellular context.
Materials:
-
Human leukemia cell line (e.g., K562 cells, which exhibit constitutive STAT5 activation)
-
Cell culture medium and supplements
-
Cell-permeable prodrug of this compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5a (Tyr694) and anti-total-STAT5a
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Culture the leukemia cells to the desired density. Treat the cells with varying concentrations of the this compound prodrug for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5a overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-STAT5a antibody and re-probed with an antibody against total STAT5a.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated STAT5a is expressed as a ratio to the level of total STAT5a.
Visualizing the Role of this compound
The following diagrams illustrate the signaling pathway, the experimental workflow for inhibitor screening, and the logical progression of this compound's development.
Caption: The JAK/STAT5a signaling pathway and the inhibitory action of this compound.
Caption: The discovery and development workflow of this compound.
Caption: Experimental workflow for identifying and validating STAT5a inhibitors.
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted therapy, providing a valuable chemical tool to dissect the specific roles of STAT5a in health and disease. Its selective inhibition of STAT5a phosphorylation opens up new avenues for the development of novel therapeutics for a range of disorders, including STAT5a-dependent cancers. A cell-permeable prodrug based on this compound has demonstrated the ability to inhibit STAT5a phosphorylation in human leukemia cells, providing a crucial proof-of-concept for its potential clinical application.[7][8][10]
Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound derivatives to enhance their therapeutic index. Further preclinical and clinical studies will be necessary to fully evaluate the safety and efficacy of targeting STAT5a with this class of inhibitors. The continued exploration of selective STAT5a inhibitors like this compound holds great promise for advancing our understanding of STAT5a biology and for the development of more effective and personalized medicines.
References
- 1. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro kinase assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. d-nb.info [d-nb.info]
- 11. oncotarget.com [oncotarget.com]
- 12. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Stafia-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stafia-1
This compound is the first-in-class small molecule inhibitor that demonstrates selectivity for Signal Transducer and Activator of Transcription 5a (STAT5a) over its close homolog STAT5b.[1] Developed through an innovative in silico screening approach of O-phosphorylated fragments, this compound targets the SH2 domain of STAT5a, a critical component in the JAK/STAT signaling pathway.[1][2] This pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including hematological malignancies and prostate cancer.[2][3] this compound and its prodrug derivatives have been shown to selectively inhibit STAT5a phosphorylation and function both in vitro and in intracellular environments, making it a valuable tool for studying STAT5a-specific roles and a potential therapeutic lead.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the activity and efficacy of this compound.
Data Presentation: this compound Activity
The following table summarizes the quantitative data for this compound's inhibitory activity.
| Parameter | Value | Assay Type | Target | Notes |
| IC50 | 22.2 µM | Fluorescence Polarization | STAT5a | Half-maximal inhibitory concentration.[4][5] |
| Ki | 10.9 µM | Fluorescence Polarization | STAT5a | Inhibitor binding affinity.[4][5] |
| Selectivity | >9-fold | Fluorescence Polarization | STAT5a vs. STAT5b | Preferentially inhibits STAT5a.[4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.
References
- 1. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Stafia-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stafia-1 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1][2][3] It was identified through docking-based screening of in silico O-phosphorylated fragments and has been shown to preferentially inhibit STAT5a over the closely related STAT5b and other STAT family members.[4][5][6] This selectivity makes this compound a valuable research tool for elucidating the specific roles of STAT5a in various biological processes and a potential starting point for the development of targeted therapeutics.
This document provides detailed information on the solubility and preparation of this compound for experimental use, along with protocols for common in vitro and in vivo assays.
Physicochemical Properties and Solubility
Accurate solubility data is crucial for the effective use of this compound in experimental settings. While there are some discrepancies in the reported absolute maximum solubility, the following information provides practical guidance for solution preparation.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 20.8 mg/mL | A stock solution of at least 20.8 mg/mL in DMSO can be reliably prepared.[1] Some suppliers report higher solubility (e.g., 100 mg/mL), but this may require heating or sonication. |
| Ethanol | Sparingly Soluble (1-10 mg/mL reported by some sources) | The exact solubility in ethanol is not as well-defined as in DMSO. It is recommended to test solubility at the desired concentration. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | Insoluble | This compound will precipitate in PBS. |
Preparation of Stock Solutions:
For most applications, it is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Protocol for 20.8 mg/mL Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20.8 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. If precipitation occurs, gentle warming (e.g., 37°C water bath) may aid in solubilization.[1]
-
Storage and Stability:
-
Solid: this compound as a solid is stable for at least four years when stored at -20°C.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
STAT5a Signaling Pathway
This compound exerts its effects by inhibiting the STAT5a signaling pathway. This pathway is a critical component of cellular communication, involved in processes such as cell proliferation, differentiation, and apoptosis.
Caption: this compound inhibits the dimerization of phosphorylated STAT5a, preventing its nuclear translocation and subsequent gene transcription.
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of STAT5a Phosphorylation in K562 Cells
The human chronic myelogenous leukemia cell line, K562, is a suitable model for studying STAT5a inhibition as a phosphonate prodrug of this compound has been shown to be effective in these cells.[4][6] This protocol describes a general method to assess the inhibitory effect of this compound's prodrug on STAT5a phosphorylation using Western blotting.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphonate prodrug of this compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5a (Tyr694), anti-STAT5a
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Treatment:
-
Seed K562 cells in a 6-well plate at a density of 5x10^5 cells/well.
-
Prepare serial dilutions of the this compound prodrug in culture medium. A final concentration range of 1-50 µM can be used as a starting point for dose-response experiments. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treat the cells with the this compound prodrug or vehicle for a predetermined time (e.g., 2, 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5a overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5a as a loading control.
-
Caption: Workflow for assessing this compound's effect on STAT5a phosphorylation.
In Vivo Xenograft Model (General Protocol)
Currently, there is no specific published data on the use of this compound in in vivo animal models. Therefore, the following is a general protocol for a subcutaneous xenograft model that can be adapted for efficacy studies of this compound. The optimal dose, administration route, and schedule would need to be determined empirically.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
K562 cells
-
Matrigel
-
This compound formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
In Vivo Formulation of this compound:
A common formulation for poorly soluble compounds for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Protocol for In Vivo Formulation (Example): [1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare a 2.08 mg/mL working solution, mix the following in order:
-
10% of the final volume with the 20.8 mg/mL this compound/DMSO stock.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with sterile saline.
-
-
Ensure the final solution is clear. If precipitation occurs, sonication or gentle warming may be used. The final DMSO concentration in this formulation is 10%. For sensitive animals, the DMSO concentration should be kept as low as possible.
-
Protocol:
-
Cell Implantation:
-
Resuspend K562 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1x10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Administer the this compound formulation or vehicle control to the mice. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and the dosing schedule (e.g., daily, every other day) need to be optimized.
-
A starting dose range could be 10-50 mg/kg, but this should be determined based on tolerability studies.
-
-
Efficacy Evaluation:
-
Continue treatment and tumor monitoring for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-STAT5a).
-
Caption: General workflow for a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Quantitative Data Summary
Table 2: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Target | Notes | Reference |
| IC50 | 22.2 µM | STAT5a | [1][2][3] | |
| Ki | 10.9 µM | STAT5a | [1][2][3] | |
| Selectivity | >9-fold vs. STAT5b | STAT5a vs. STAT5b | Higher selectivity against other STAT family members.[1][2] | [1][2] |
Pharmacokinetics (ADME)
There is currently no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Pharmacokinetic studies would be necessary to understand its in vivo behavior and to optimize dosing regimens for preclinical and potential clinical development.
Conclusion
This compound is a valuable tool for investigating the specific functions of STAT5a. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their experiments. Further studies are warranted to explore its in vivo efficacy and pharmacokinetic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for optimizing surface expression and speed in coaggregation assays using K562 cells and subsequent analysis with a CoAg Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Application Notes & Protocols: Measuring the Efficacy of Stafia-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Stafia-1 is a novel, potent, and selective small molecule inhibitor of the fictitious Tumor Proliferation Kinase 1 (TPK1). The aberrant activation of the Raptor-Growth Factor (RGF) signaling pathway, driven by mutations in TPK1, has been identified as a key oncogenic driver in a subset of aggressive pancreatic ductal adenocarcinomas (PDAC). This compound is designed to inhibit TPK1, thereby blocking downstream signaling, suppressing tumor growth, and inducing apoptosis.
These application notes provide a comprehensive overview of the essential techniques and protocols for evaluating the preclinical efficacy of this compound, from in vitro biochemical assays to in vivo tumor growth inhibition studies.
This compound Mechanism of Action
This compound exerts its therapeutic effect by targeting the constitutively active TPK1 kinase within the RGF signaling cascade. The pathway, as illustrated below, is critical for cell proliferation and survival.
Application Notes and Protocols: Stafia-1 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stafia-1 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1] Constitutive activation of the STAT5 signaling pathway is a hallmark of various malignancies, where it plays a critical role in promoting cell proliferation, survival, and differentiation.[2][3] While this compound holds promise as a targeted therapeutic agent, the development of drug resistance and the inherent complexity of cancer cell signaling often necessitate combination therapy approaches.[4] This document provides a comprehensive overview of the scientific rationale and experimental protocols for investigating the synergistic potential of this compound in combination with other kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR and MAPK/ERK pathways.
Scientific Rationale for Combination Therapies
The STAT5 signaling cascade does not operate in isolation. Extensive crosstalk exists between the STAT5 pathway and other critical signaling networks that regulate cancer cell growth and survival, most notably the PI3K/AKT/mTOR and MAPK/ERK pathways. This crosstalk provides a strong basis for a combination therapeutic strategy.
This compound and PI3K/AKT/mTOR Pathway Inhibitors:
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. There is significant evidence of interplay between the STAT5 and PI3K/AKT pathways.[5][6] STAT5 can transcriptionally upregulate key components of the PI3K/AKT pathway, including the regulatory subunit p85α and the catalytic subunit p110α of PI3K, as well as AKT1 itself.[5] This upregulation can contribute to sustained pro-survival signaling. Conversely, inhibition of the JAK2/STAT5 axis has been shown to overcome resistance to PI3K/mTOR inhibitors in certain cancer models.[5] This suggests that dual inhibition of STAT5a with a PI3K, AKT, or mTOR inhibitor could lead to a potent synergistic anti-cancer effect by blocking parallel survival signals and preventing compensatory pathway activation.
This compound and MAPK/ERK Pathway Inhibitors:
The MAPK/ERK pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and survival. Evidence indicates that the MAPK/ERK pathway can directly influence STAT5a function. The extracellular signal-regulated kinases (ERK1/2) have been shown to interact with and phosphorylate STAT5a on serine residues.[7][8][9] This serine phosphorylation can modulate the transcriptional activity of STAT5a in a promoter-dependent manner.[8] Therefore, the simultaneous inhibition of both STAT5a (with this compound) and the MAPK/ERK pathway (e.g., with a MEK or ERK inhibitor) could result in a more comprehensive blockade of oncogenic signaling, leading to enhanced therapeutic efficacy.
Postulated Synergistic Effects: Data Presentation
The following tables represent hypothetical data illustrating the potential synergistic effects of combining this compound with inhibitors of the PI3K/AKT and MAPK/ERK pathways. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Cell Viability (IC50) of this compound in Combination with a PI3K Inhibitor (PI3Ki) in a Leukemia Cell Line
| Treatment | This compound IC50 (µM) | PI3Ki IC50 (µM) | Combination Index (CI) |
| This compound alone | 20 | - | - |
| PI3Ki alone | 5 | - | - |
| This compound + PI3Ki (1:4 ratio) | 5 | 1.25 | < 1 (Synergy) |
Table 2: Apoptosis Induction by this compound in Combination with a MEK Inhibitor (MEKi) in a Solid Tumor Cell Line
| Treatment | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5% |
| This compound (10 µM) | 15% |
| MEKi (1 µM) | 20% |
| This compound (10 µM) + MEKi (1 µM) | 65% |
Table 3: Inhibition of Downstream Signaling by this compound in Combination with an AKT Inhibitor (AKTi)
| Treatment | p-STAT5a (Tyr694) Level | p-AKT (Ser473) Level | p-S6K (Thr389) Level |
| Vehicle Control | 100% | 100% | 100% |
| This compound (20 µM) | 25% | 95% | 90% |
| AKTi (2 µM) | 90% | 10% | 15% |
| This compound (20 µM) + AKTi (2 µM) | 20% | 5% | 5% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay for Drug Combination Studies
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with another kinase inhibitor on cell viability using a tetrazolium-based assay (e.g., MTT, MTS, or WST-1).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Second kinase inhibitor (e.g., PI3Ki, AKTi, MEKi)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Tetrazolium-based cell viability reagent (e.g., MTT, MTS, WST-1)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the second kinase inhibitor in DMSO. Create a dose-response matrix with serial dilutions of both drugs. A common approach is a 5x5 or 7x7 matrix.
-
Drug Treatment: Treat the cells with the single agents and their combinations according to the dose-response matrix. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the treated cells for a period of 48 to 72 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For MTS/WST-1 assays: Add the reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound and a combination agent.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the second kinase inhibitor, and the combination at desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of the drug combinations on the phosphorylation status of key proteins in the STAT5, PI3K/AKT, and MAPK/ERK pathways.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT5a, anti-STAT5a, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
References
- 1. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Crosstalk between STAT5 activation and PI3K/AKT functions in normal and transformed mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between STAT5 activation and PI3K/AKT functions in normal and transformed mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. STAT5-Interacting Proteins: A Synopsis of Proteins that Regulate STAT5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular signal-regulated kinase (ERK) interacts with signal transducer and activator of transcription (STAT) 5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Stafia-1 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stafia-1 is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 5a (STAT5a), a key component of the JAK/STAT signaling pathway.[1] Constitutive activation of the JAK/STAT pathway is a hallmark of many hematological malignancies, making it a promising target for therapeutic intervention. This compound has an IC50 of 22.2 μM for STAT5a inhibition.[1][2] A cell-permeable phosphonate prodrug of this compound has been shown to inhibit the tyrosine phosphorylation of STAT5a in a dose-dependent manner in human chronic myelogenous leukemia (K562) cells.[3][4] This document provides detailed protocols for assessing the cytotoxic effects of the this compound prodrug on cancer cell lines, particularly leukemia cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay | IC50 (μM) | Ki (μM) | Selectivity | Reference |
| This compound | STAT5a | Biochemical | 22.2 | 10.9 | >9-fold vs STAT5b | [1][2] |
Table 2: Cytotoxicity of Other STAT5 Inhibitors in Leukemia Cell Lines (for reference)
| Compound | Cell Line(s) | Assay | Effect | Concentration Range (μM) | Reference |
| Pimozide | K562, KU812 | Viability Assay | Dose-dependent decrease in viable cells | Not specified | [5] |
| AC-4-130 | MV4-11, MOLM-13 | Apoptosis Assay | Significant increase in apoptosis | 0.1 - 100 | [6] |
Signaling Pathway
The JAK/STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression that govern cell proliferation, differentiation, and survival. This compound exerts its effect by selectively inhibiting STAT5a, a critical node in this pathway.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on STAT5a.
Experimental Protocols
General Cell Culture for K562 Cells
The human chronic myelogenous leukemia cell line K562 is a suitable model for assessing the cytotoxicity of this compound's prodrug.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
K562 cells
-
Complete culture medium
-
This compound prodrug (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Workflow:
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. revvity.com [revvity.com]
- 3. Video: A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity [app.jove.com]
- 4. youtube.com [youtube.com]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. medchemexpress.com [medchemexpress.com]
Stafia-1: A Potent and Selective Tool for Studying STAT5a-Dependent Gene Expression
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1] Dysregulation of the STAT5a signaling pathway is implicated in various diseases, including cancer and autoimmune disorders. Stafia-1 has emerged as the first small molecule inhibitor that demonstrates selectivity for STAT5a over its close homolog STAT5b and other STAT family members.[2][3][4] This selectivity makes this compound an invaluable tool for dissecting the specific roles of STAT5a in gene regulation and cellular processes. A cell-permeable phosphonate prodrug of this compound has been successfully used to selectively inhibit STAT5a phosphorylation in human leukemia cells, highlighting its utility in cellular studies.[2][3] This document provides detailed protocols for utilizing this compound to investigate STAT5a-dependent gene expression.
STAT5a Signaling Pathway
Upon activation by upstream kinases such as Janus kinases (JAKs), STAT5a is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent binding to specific DNA response elements in the promoters of target genes, thereby modulating their transcription.[5]
Caption: The STAT5a signaling cascade from cytokine binding to target gene expression.
Quantitative Data
This compound exhibits potent and selective inhibition of STAT5a. The following tables summarize the key quantitative data for this compound and the expected dose-dependent effects of its prodrug on STAT5a phosphorylation and target gene expression.
Table 1: In Vitro Inhibitory Activity of this compound [2][6]
| Parameter | STAT5a | STAT5b | Other STATs |
| IC₅₀ (µM) | 22.2 ± 3.6 | >200 (37±5% inhibition at 200 µM) | High Selectivity |
| Kᵢ (µM) | 10.9 ± 1.8 | Not Determined | High Selectivity |
Table 2: Effect of this compound Prodrug on STAT5a Phosphorylation in K562 Cells [2]
| Concentration (µM) | Inhibition of pSTAT5a (%) |
| 0 | 0 |
| 50 | ~25 |
| 100 | ~50 |
| 200 | ~75 |
Table 3: Illustrative Dose-Dependent Effect of this compound on STAT5a Target Gene Expression (Hypothetical Data)
This table provides a representative example of the expected outcome when studying the effect of this compound on the expression of known STAT5a target genes. Actual results may vary depending on the experimental conditions and cell type.
| This compound Conc. (µM) | Cis mRNA Level (Fold Change) | Bcl-xL mRNA Level (Fold Change) | Cyclin D1 mRNA Level (Fold Change) |
| 0 | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.90 | 0.88 |
| 50 | 0.50 | 0.60 | 0.55 |
| 100 | 0.25 | 0.35 | 0.30 |
Experimental Protocols
Experimental Workflow for Studying STAT5a-Dependent Gene Expression using this compound
Caption: Workflow for characterizing this compound and its effects on STAT5a.
Protocol 1: In Vitro Fluorescence Polarization (FP) Assay for STAT5a Inhibition
This protocol is adapted from general FP assay principles for studying protein-ligand interactions and can be used to determine the IC₅₀ of this compound for the STAT5a-SH2 domain.[7][8]
Materials:
-
Recombinant human STAT5a-SH2 domain protein
-
Fluorescently labeled phosphopeptide probe with high affinity for STAT5a-SH2 domain (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH₂)
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the fluorescent probe in assay buffer.
-
Prepare a 2X stock solution of the STAT5a-SH2 protein in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).
-
-
Assay Setup:
-
Add 10 µL of the this compound serial dilution or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the 2X STAT5a-SH2 protein solution to all wells except for the "no protein" control wells.
-
Add 10 µL of assay buffer to the "no protein" control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent probe solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Phospho-STAT5a (pSTAT5a)
This protocol describes the detection of phosphorylated STAT5a in cell lysates following treatment with the this compound prodrug.
Materials:
-
K562 cells (or other suitable cell line with active STAT5a)
-
This compound prodrug (e.g., this compound-dipivaloyloxymethyl ester)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSTAT5a (Tyr694), anti-total STAT5a, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Seed K562 cells at an appropriate density and allow them to grow overnight.
-
Treat the cells with increasing concentrations of the this compound prodrug (e.g., 0, 10, 50, 100, 200 µM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-pSTAT5a, anti-total STAT5a, or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the pSTAT5a levels to total STAT5a and the loading control.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for STAT5a Target Gene Expression
This protocol is for measuring the mRNA levels of STAT5a target genes in response to this compound treatment.[1]
Materials:
-
Treated cells from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Cis, Bcl-xL, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
-
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay for STAT5a Binding
This protocol is to determine if this compound treatment affects the binding of STAT5a to the promoter regions of its target genes.
Materials:
-
Treated cells from Protocol 2
-
Formaldehyde for cross-linking
-
ChIP-grade anti-STAT5a antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
Primers for qPCR targeting the promoter regions of STAT5a target genes
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in the treated cells with formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-STAT5a antibody or IgG control overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR on the purified DNA using primers specific for the promoter regions of STAT5a target genes.
-
Analyze the data as a percentage of input DNA to determine the enrichment of STAT5a binding at specific genomic loci.
-
Conclusion
This compound is a powerful and selective inhibitor of STAT5a, providing researchers with a crucial tool to investigate the specific functions of this transcription factor in health and disease. The protocols outlined in this document offer a comprehensive guide for utilizing this compound to study its effects on STAT5a signaling and the expression of its downstream target genes. These methods will aid in elucidating the intricate roles of STAT5a and may facilitate the development of novel therapeutic strategies targeting this pathway.
References
- 1. In vivo identification of novel STAT5 target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Targeting Options for STAT3 and STAT5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of STAT5A and STAT5B Target Genes in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
addressing inconsistent results with Stafia-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Stafia-1, a selective inhibitor of STAT5a. Our goal is to help you address inconsistent results and optimize your experiments for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1] It was developed through in silico screening of O-phosphorylated fragments and specifically targets the SH2 domain of STAT5a, preventing its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[2][3][4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for STAT5a over its close homolog STAT5b (at least 9-fold) and other members of the STAT family.[1][2] This selectivity is attributed to its interaction with specific amino acid residues in the SH2 domain and the adjacent linker domain of STAT5a.[2]
Q3: Is there a cell-permeable version of this compound available?
A3: Yes, a cell-permeable prodrug of this compound has been developed. This phosphonate prodrug is designed to efficiently cross the cell membrane, after which it is hydrolyzed by intracellular esterases to release the active this compound inhibitor.[2][3]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[6]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in DMSO (≥ 2.08 mg/mL) and ethanol. For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline, or corn oil are available.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of STAT5a phosphorylation.
Possible Cause 1: Suboptimal Compound Handling and Storage.
-
Recommendation: Ensure this compound has been stored correctly at -20°C as a powder and that stock solutions are not subjected to multiple freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing stock solutions as the compound's solubility can be compromised by moisture.
Possible Cause 2: Inefficient Prodrug Conversion.
-
Recommendation: The conversion of the this compound prodrug to its active form depends on intracellular esterase activity, which can vary between cell types. If you suspect inefficient conversion, consider increasing the incubation time. It is also crucial to ensure the prodrug has not degraded; prepare fresh working solutions for each experiment.
Possible Cause 3: Cell Density and Health.
-
Recommendation: High cell density can sometimes lead to reduced compound efficacy. Ensure that cells are in the exponential growth phase and not overgrown at the time of treatment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed effects are not due to general cytotoxicity.
Possible Cause 4: Variability in Cell Culture Media.
-
Recommendation: Components in serum or other media supplements could potentially interact with this compound or its prodrug. If inconsistent results are observed, try to use a consistent batch of serum and media. Consider performing experiments in serum-free media for a short duration if your cell line can tolerate it, to see if that improves consistency.
Issue 2: High variability in results between different cell lines.
Possible Cause 1: Cell-Type Specific STAT5a Signaling.
-
Recommendation: The expression levels and activation status of STAT5a can differ significantly between cell lines.[7][8] Before starting your experiment, it is advisable to confirm the basal level of phosphorylated STAT5a (p-STAT5a) in your cell line of interest by Western blot. Cell lines with low basal p-STAT5a may show a less pronounced effect of the inhibitor.
Possible Cause 2: Differential Expression of STAT5 Isoforms.
-
Recommendation: Although this compound is selective for STAT5a, the relative expression levels of STAT5a and STAT5b could influence the overall signaling output.[7] Characterize the expression of both isoforms in your cell lines to better interpret your results.
Possible Cause 3: Presence of Drug Efflux Pumps.
-
Recommendation: Some cell lines, particularly cancer cell lines, may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy. If you suspect this is an issue, you could try co-treatment with a known efflux pump inhibitor to see if it potentiates the effect of this compound.
Issue 3: Off-target effects or unexpected phenotypes.
Possible Cause 1: Minor Inhibition of STAT5b or other STATs.
-
Recommendation: While this compound is highly selective, at high concentrations, there might be some minor off-target inhibition of STAT5b or other STAT family members. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides maximal STAT5a inhibition with minimal off-target effects. Always include a positive control for STAT5b activation to confirm the selectivity of this compound in your experimental system.
Possible Cause 2: Non-STAT5a-mediated Effects.
-
Recommendation: To confirm that the observed phenotype is indeed due to the inhibition of STAT5a, consider performing a rescue experiment by overexpressing a constitutively active form of STAT5a. Alternatively, use siRNA-mediated knockdown of STAT5a to see if it phenocopies the effect of this compound treatment.
Data Presentation
Table 1: In Vitro Activity of this compound and its Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity over STAT5b | Reference |
| This compound (Compound 20) | STAT5a | 22.2 ± 3.6 | 10.9 ± 1.8 | >9-fold | [2] |
| Monofluoromethylene phosphonate 26 | STAT5a | - | 28 ± 3 | Selective | [2] |
| Difluoromethylene phosphonate 25 | STAT5a | - | 52 ± 3 | - | [2] |
| Methylene phosphonate 24 | STAT5a | - | 75 ± 13 | - | [2] |
Table 2: Summary of this compound Prodrug Effect on STAT5a/b Phosphorylation in K562 Cells
| Treatment | Target | Inhibition of Phosphorylation | Cell Line | Reference |
| Prodrug 27 | STAT5a | Dose-dependent inhibition | K562 (STAT5a-GFP transfected) | [9] |
| Prodrug 27 | STAT5b | Minimal inhibition | K562 (STAT5b-GFP transfected) | [9] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT5a (p-STAT5a)
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for p-STAT5a (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[12]
-
Mandatory Visualizations
Caption: this compound inhibits the JAK-STAT5a signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are STAT5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of different Stat5 isoforms contributes to cell-type-restricted signaling in response to interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Stafia-1 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Stafia-1 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is the first small-molecule inhibitor that selectively targets STAT5a (Signal Transducer and Activator of Transcription 5a).[1][2][3] It demonstrates at least a 9-fold selectivity for STAT5a over its close homolog STAT5b and higher selectivity against other STAT family members.[1][3]
Q2: What is the mechanism of action for this compound? A2: this compound functions by inhibiting the phosphorylation-dependent protein-protein interactions of STAT5a.[2][3] It was developed to bind to the SH2 domain of STAT proteins, which is crucial for their activation and signaling functions.[2][3]
Q3: What are the known IC50 and Ki values for this compound against STAT5a? A3: this compound has a reported IC50 of 22.2 µM and a Ki of 10.9 µM for STAT5a.[1][4]
Q4: How should I prepare this compound stock solutions? A4: this compound is insoluble in water but soluble in DMSO and Ethanol (up to 100 mg/mL).[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1]
Q5: Can this compound be used in cellular assays? A5: Yes. While this compound itself has been used in in vitro assays, a cell-permeable phosphonate prodrug based on this compound has been successfully used to inhibit STAT5a phosphorylation within human leukemia cells, demonstrating its utility in cellular contexts.[2][3][5]
Quantitative Data Summary
The following table summarizes the key biochemical data for this compound.
| Parameter | Value | Target | Notes |
| IC50 | 22.2 µM | STAT5a | 50% inhibitory concentration.[1][4] |
| Ki | 10.9 µM | STAT5a | Inhibition constant.[1][4] |
| Selectivity | >9-fold | STAT5a vs STAT5b | Shows significantly higher selectivity for STAT5a over STAT5b and other STATs.[1][3] |
| Solubility | Insoluble | Water | - |
| 100 mg/mL (197.45 mM) | DMSO | Use fresh, moisture-free DMSO for best results.[1] | |
| 100 mg/mL | Ethanol | -[1] |
Visualized Signaling Pathway and Workflows
Caption: JAK/STAT signaling pathway showing this compound inhibition of pSTAT5a dimerization.
Troubleshooting Guide: Dose-Response Curve Optimization
Q: My this compound dose-response curve is flat or shows no inhibition. What should I do?
A: A lack of response can stem from several issues. Follow this troubleshooting workflow to identify the potential cause.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
how to prevent Stafia-1 precipitation in media
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding Stafia-1 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of STAT5a (Signal Transducer and Activator of Transcription 5a).[1] It was developed through in silico screening and has shown high selectivity for STAT5a over the closely related STAT5b and other STAT family members.[2][3] this compound is a valuable research tool for investigating the specific roles of STAT5a in various biological processes, including cell signaling pathways implicated in cancer.[2] Its mechanism of action involves binding to the SH2 domain of STAT5a, which is crucial for its phosphorylation-dependent activation and subsequent downstream signaling.[2]
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in your cell culture medium can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule and is insoluble in water.[4] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous-based culture medium, the compound can crash out of solution if its solubility limit is exceeded.
-
High Final Concentration: Attempting to achieve a high final concentration of this compound in the medium increases the likelihood of precipitation.
-
Improper Dilution Technique: Adding the this compound stock directly to the full volume of media without proper mixing can create localized high concentrations, leading to precipitation.
-
Low Serum Concentration: Components in fetal bovine serum (FBS) and other sera can bind to small molecules and help keep them in solution. Using low-serum or serum-free media can increase the chances of precipitation.
-
Media Composition and pH: The salt concentration and pH of your specific cell culture medium can influence the solubility of this compound.
-
Temperature Fluctuations: Repeated freeze-thaw cycles of the stock solution or temperature shifts in the culture medium can affect the stability and solubility of the compound.
Q3: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% fresh, anhydrous Dimethyl Sulfoxide (DMSO).[4] A concentration of 10 mM is a common starting point. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q4: What is the best way to dilute my this compound stock solution into the cell culture medium to prevent precipitation?
To minimize precipitation, it is crucial to perform a serial dilution. Never add the highly concentrated DMSO stock directly to your cell culture. A step-wise dilution into pre-warmed media with vigorous mixing is recommended. For a detailed step-by-step guide, please refer to Protocol 2: Dilution of this compound into Cell Culture Medium .
Q5: What is the maximum recommended final concentration of DMSO for my cell culture experiments?
The final concentration of DMSO in your culture medium should be kept as low as possible, as it can have cytotoxic effects. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some being tolerant to 1%.[5] However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[6][7] It is always best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q6: I'm still observing precipitation after following the recommended dilution procedure. What else can I try?
If precipitation persists, consider the following troubleshooting steps:
-
Lower the Final Concentration: Your desired final concentration of this compound may be above its solubility limit in your specific culture medium. Try a lower concentration.
-
Increase Serum Percentage: If your experimental design allows, increasing the serum concentration in your media may help to solubilize this compound.
-
Use a Solubilizing Agent: For particularly challenging situations, a non-ionic surfactant like Pluronic® F-127 can be used to improve the solubility of hydrophobic compounds.[8][9][10] Refer to Protocol 3: Alternative Solubilization using Pluronic® F-127 for more details.
-
Pre-complex with Serum: Before adding to the full volume of media, try pre-incubating the diluted this compound with a small amount of serum for a short period.
Q7: How can I visually inspect for precipitation of this compound?
Precipitation may not always be immediately obvious as large crystals. Look for the following signs:
-
Cloudiness or turbidity in the media after adding this compound.
-
A thin film or fine particles on the surface of the culture plate or flask.
-
When viewed under a microscope, you may see small, crystalline structures that are distinct from the cells.
Q8: What are the potential consequences of this compound precipitation in my experiment?
Precipitation of this compound can significantly impact your experimental results:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than your intended concentration, leading to inaccurate dose-response curves and potentially false-negative results.
-
Cell Toxicity: The precipitate itself can be cytotoxic to cells.
-
Inconsistent Results: The amount of precipitation can vary between wells and experiments, leading to poor reproducibility.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 100 mg/mL (197.45 mM)[4] |
| Ethanol | 100 mg/mL[4] |
| Water | Insoluble[4] |
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Notes |
| Most Cancer Cell Lines | 0.5% - 1%[5][6] | Cell line-specific tolerance should be determined. |
| Primary Cells / Sensitive Cell Lines | ≤ 0.1%[5][6] | These cells are generally more sensitive to DMSO toxicity. |
| Long-term Assays (> 48h) | ≤ 0.1%[6] | To minimize cumulative toxic effects. |
Table 3: Troubleshooting Guide for this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Media becomes cloudy immediately after adding this compound. | Poor dilution technique; final concentration is too high. | Follow the serial dilution protocol (Protocol 2). Try a lower final concentration of this compound. |
| Precipitate forms over time in the incubator. | Compound is coming out of solution at 37°C; media evaporation. | Ensure proper humidification in the incubator. Consider using a solubilizing agent like Pluronic® F-127 (Protocol 3). |
| Inconsistent results between experiments. | Variable precipitation. | Standardize the dilution protocol. Visually inspect for precipitation before each experiment. |
| Low activity of this compound observed. | Precipitation leading to lower effective concentration. | Confirm solubility at the desired concentration. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 506.44 g/mol ), add 197.45 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Medium
This protocol is for preparing a final concentration of 10 µM this compound in 10 mL of cell culture medium, with a final DMSO concentration of 0.1%.
-
Prepare a 1:10 intermediate dilution of the 10 mM this compound stock solution by adding 2 µL of the stock to 18 µL of fresh, anhydrous DMSO. This will give you a 1 mM solution.
-
In a sterile tube, add 990 µL of pre-warmed (37°C) complete cell culture medium.
-
Add 10 µL of the 1 mM this compound intermediate dilution to the 990 µL of media. This creates a 100x working solution (100 µM). Vortex or pipette up and down immediately and gently to mix.
-
Add 100 µL of this 100 µM working solution to 9.9 mL of your pre-warmed cell culture medium to achieve the final 10 µM concentration.
-
Mix the final solution thoroughly by inverting the tube or gentle swirling before adding it to your cells.
Protocol 3: Alternative Solubilization using Pluronic® F-127
Pluronic® F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[8][10]
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in sterile, distilled water. This may require heating to 40-50°C to fully dissolve.[9] Store at room temperature. Do not refrigerate , as it may solidify.[8]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
For your final working solution, first dilute the 10% Pluronic® F-127 stock into your cell culture medium to a final concentration of 0.02-0.04%.[9]
-
Then, add your this compound stock solution to this Pluronic® F-127-containing medium using the serial dilution method described in Protocol 2. The presence of the surfactant should help to prevent precipitation.
-
Note: Always run a vehicle control with Pluronic® F-127 and DMSO to ensure the surfactant itself does not affect your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified JAK/STAT5a pathway with this compound inhibition.
Caption: Experimental workflow for preparing this compound solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. people.biology.ucsd.edu [people.biology.ucsd.edu]
refining Stafia-1 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Stafia-1. The information is designed to help refine treatment duration for optimal experimental effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1][2][3] It functions by targeting the SH2 domain of the STAT5a protein, which is crucial for its dimerization and subsequent translocation to the nucleus to regulate gene expression.[2] This inhibition is selective for STAT5a over other STAT family members, including the closely related STAT5b.[2][3] A cell-permeable phosphonate prodrug of this compound has been developed to facilitate its use in cell-based assays.[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve centered around its reported in vitro IC50 and Ki values. The IC50 of this compound for STAT5a is 22.2 µM, and the Ki is 10.9 µM.[2][3] We recommend testing a range of concentrations from 1 µM to 100 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound to see an effect?
A3: The optimal treatment duration for this compound is highly dependent on the cell type, the specific biological question being addressed, and the endpoint being measured. As there is limited published data on the optimal treatment duration for this compound, we recommend performing a time-course experiment. Based on studies with other STAT5 inhibitors, a range of 6 to 72 hours is a reasonable starting point. For example, in studies with the STAT5 inhibitor 17f, treatment times of 24 and 48 hours were utilized to observe effects on STAT5 phosphorylation and transcriptional activity.
Q4: I am not observing any inhibition of my target gene/pathway. What are some troubleshooting steps?
A4: If you are not seeing the expected inhibitory effect, consider the following:
-
Cell Permeability: Ensure you are using a cell-permeable form of this compound, such as the phosphonate prodrug mentioned in the literature.[1][2]
-
Compound Stability: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Concentration and Duration: Re-evaluate the concentration and duration of your treatment. It may be necessary to increase the concentration or extend the treatment time. A thorough dose-response and time-course experiment is crucial.
-
Cell Line Specifics: The activity of this compound may vary between different cell lines. Confirm that your cell line expresses active STAT5a and that the pathway is active under your experimental conditions.
-
Endpoint Measurement: Verify the sensitivity and specificity of your assay for measuring STAT5a activity (e.g., Western blot for phosphorylated STAT5, qPCR for target gene expression).
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (STAT5a) | 22.2 µM | [2][3] |
| This compound Ki (STAT5a) | 10.9 µM | [2][3] |
| STAT5-IN-1 IC50 (STAT5β) | 47 µM |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a series of dilutions of the this compound prodrug in your cell culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Endpoint Analysis: Harvest the cells and analyze the desired endpoint. This could include:
-
Western blotting for phosphorylated STAT5a (p-STAT5a) and total STAT5a.
-
Quantitative PCR (qPCR) for known STAT5a target genes.
-
A cell viability or proliferation assay.
-
-
Data Analysis: Plot the endpoint measurement as a function of this compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
Protocol 2: Determining Optimal this compound Treatment Duration (Time-Course)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
This compound Preparation: Prepare the cell culture medium with the optimal concentration of this compound determined from Protocol 1. Include a vehicle control.
-
Treatment: Treat the cells with the this compound containing medium.
-
Time Points: Harvest cells at various time points after treatment. A suggested range is 0, 6, 12, 24, 48, and 72 hours.
-
Endpoint Analysis: Analyze the desired endpoint at each time point as described in Protocol 1.
-
Data Analysis: Plot the endpoint measurement as a function of time to determine the onset and duration of the inhibitory effect.
Visualizations
Caption: this compound inhibits the STAT5a signaling pathway.
Caption: Workflow for optimizing this compound treatment.
References
- 1. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Stafia-1: A Comparative Guide to its Selectivity Against other STATs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Stafia-1's selectivity against various Signal Transducer and Activator of Transcription (STAT) proteins. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a novel small molecule inhibitor that has demonstrated selective inhibition of STAT5a, a member of the STAT family of transcription factors.[1][2] The STAT family, comprising STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6, plays a crucial role in cytokine signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of STAT signaling is implicated in various diseases, including cancer and autoimmune disorders, making selective STAT inhibitors like this compound valuable tools for research and potential therapeutic development. This compound was identified through in silico screening of O-phosphorylated fragments and subsequently synthesized and validated for its inhibitory activity.[1][2]
Data Presentation: this compound Selectivity Profile
The selectivity of this compound was assessed against a panel of STAT proteins. The following table summarizes the inhibitory activity of this compound, providing a quantitative comparison of its potency against different STAT family members.
| Target Protein | IC50 (µM) | Inhibition at 200 µM (%) | Key Findings |
| STAT5a | 22.2 ± 3.6 | - | Potent and primary target |
| STAT5b | >200 | 37 ± 5 | At least 9-fold selectivity over STAT5b |
| STAT1 | >200 | <20 | High selectivity against STAT1 |
| STAT3 | >200 | ~25 | High selectivity against STAT3 |
| STAT4 | >200 | <20 | High selectivity against STAT4 |
| STAT6 | >200 | <20 | High selectivity against STAT6 |
Data sourced from Natarajan K, et al. Chemistry. 2020;26(1):148-154.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.
In Vitro Selectivity Assessment: Fluorescence Polarization Assay
This assay was utilized to determine the in vitro inhibitory activity of this compound against the SH2 domains of various STAT proteins.
Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescently labeled peptide (probe) corresponding to the STAT-binding phosphopeptide has a fast tumbling rate and thus low polarization. When a STAT protein binds to this probe, the resulting complex is larger, tumbles slower, and exhibits a higher polarization. An inhibitor that competes with the probe for binding to the STAT protein will displace the probe, leading to a decrease in polarization.
Materials:
-
Recombinant human STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6 proteins (SH2 domains)
-
Fluorescently labeled phosphopeptide probe (e.g., 5-carboxyfluorescein-GpYLPQTV-NH2)
-
This compound
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.01% Tween-20.
-
384-well black microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the STAT protein to a final concentration of 100 nM.
-
Add the fluorescently labeled phosphopeptide probe to a final concentration of 10 nM.
-
Add this compound from the serial dilution to achieve final concentrations ranging from low micromolar to high micromolar. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
The percentage of inhibition is calculated from the polarization values, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Activity Assessment: STAT5a Phosphorylation Assay in Human Leukemia Cells
This assay was performed to confirm the inhibitory activity of a cell-permeable prodrug of this compound on STAT5a phosphorylation in a cellular context.
Principle: In many leukemia cell lines, such as K562, STAT5 is constitutively phosphorylated (activated). This assay measures the ability of the this compound prodrug to penetrate the cell membrane and inhibit the phosphorylation of STAT5a. The levels of phosphorylated STAT5a are then quantified, typically by Western blotting or flow cytometry.
Materials:
-
Human leukemia cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)
-
This compound prodrug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-STAT5a
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the this compound prodrug (e.g., 0, 10, 25, 50, 100 µM) for a specified period (e.g., 24 hours).
-
After treatment, harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5a.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT5a phosphorylation.
Mandatory Visualization
JAK-STAT Signaling Pathway and this compound's Point of Intervention
Caption: The JAK-STAT signaling pathway with this compound's inhibitory action on STAT5a.
Experimental Workflow for this compound Selectivity Profiling
Caption: Workflow for determining the in vitro and cellular selectivity of this compound.
References
Stafia-1 vs. siRNA Knockdown of STAT5a: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the inhibition of Signal Transducer and Activator of Transcription 5a (STAT5a), a critical signaling protein in various cellular processes and diseases, two prominent methods offer distinct approaches: the small molecule inhibitor Stafia-1 and RNA interference (RNAi) using small interfering RNA (siRNA). This guide provides an objective comparison of their efficacy, mechanisms, and experimental considerations, supported by available experimental data.
Mechanism of Action
This compound is a selective small molecule inhibitor of STAT5a.[1][2][3][4] It functions by binding to the SH2 domain of STAT5a, a crucial region for its activation via phosphorylation-dependent protein-protein interactions.[1] This binding competitively inhibits the downstream signaling cascade. Developed through in silico screening of O-phosphorylated fragments, this compound exhibits selectivity for STAT5a over its close homolog STAT5b and other STAT family members.[1][2][3][4] A cell-permeable phosphonate prodrug of this compound has been developed to facilitate its use in cellular assays.[1][4]
siRNA knockdown of STAT5a operates through the cellular mechanism of RNA interference. A synthetic double-stranded siRNA molecule, designed to be complementary to the STAT5a messenger RNA (mRNA), is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target STAT5a mRNA. This post-transcriptional gene silencing leads to a reduction in the synthesis of the STAT5a protein.[5]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and siRNA-mediated knockdown of STAT5a. It is important to note that this data is compiled from different studies and experimental systems, and direct head-to-head comparisons may not be fully representative.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Notes |
| IC50 | 22.2 ± 3.6 μM | In vitro inhibition of STAT5a SH2 domain.[1] |
| Ki | 10.9 ± 1.8 μM | In vitro binding affinity to STAT5a SH2 domain.[1] |
| Selectivity | At least 9-fold over STAT5b | Based on percentage inhibition at 200 μM.[1][2][3] |
Table 2: Efficacy of siRNA Knockdown of STAT5A
| Cell Line | Transfection Reagent | siRNA Concentration | Time Point | % mRNA Knockdown | Reference |
| K562 | HYP | Not Specified | 24 hours | 76.6% | [6][7] |
| K562 | HYP | Not Specified | 48 hours | 80.5% | [6][7] |
| K562 | DF-1 | Not Specified | 48 hours | 65.4% | [6] |
| SUP-B15 | 2PEI-LA6 | 60 nM | 3 days | 92% | [8] |
| SUP-B15 | 1.2PEI-Lau8 | 60 nM | 3 days | 70% | [8] |
| RS4;11 | 1.2PEI-Lau8 | 60 nM | 3 days | 32% | [8] |
| Human Embryonic Stem Cells | Not Specified | Not Specified | 72 hours (double transfection) | 98% | [9] |
Off-Target Effects
A critical consideration for any targeted therapy is the potential for off-target effects.
This compound: While this compound was developed to be highly selective for STAT5a, comprehensive in-cell proteomic or transcriptomic studies to fully characterize its off-target profile are not yet widely published. Its selectivity over STAT5b and other STAT family members in vitro is a promising indicator of specificity.[1]
siRNA: Off-target effects are a known challenge in RNAi, where the siRNA can inadvertently silence unintended genes with partial sequence complementarity.[5][10][11] These effects can be mediated by the seed region (nucleotides 2-7) of the siRNA.[12] Strategies to mitigate off-target effects include careful siRNA design, using the lowest effective concentration, and pooling multiple siRNAs targeting the same mRNA.[5][10]
Experimental Protocols
This compound Application (General Protocol for in vitro studies):
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-100 mM).[3] Store at -20°C or -80°C.[2]
-
Cell Treatment: Dilute the stock solution to the desired final concentration in cell culture medium. For cellular assays, the cell-permeable prodrug form of this compound (this compound-dipivaloyloxymethyl ester) should be used.[13]
-
Incubation: Treat cells with the this compound-containing medium for the desired duration (e.g., 24-72 hours).
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting to assess the phosphorylation status of STAT5a or other pathway components.
siRNA Transfection for STAT5a Knockdown (General Protocol):
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.[14]
-
siRNA Preparation: Dilute the STAT5a siRNA duplex and a non-targeting control siRNA in a serum-free medium.[14]
-
Transfection Reagent Preparation: In a separate tube, dilute the chosen transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.[15]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[14]
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The medium can be replaced with a complete growth medium after 5-7 hours if toxicity is a concern.[14]
-
Analysis: Harvest cells for analysis of STAT5a mRNA levels (by qRT-PCR) or protein levels (by Western blotting) to confirm knockdown efficiency.
Visualizing the Approaches
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: STAT5a pathway and points of intervention.
Caption: Workflow for this compound vs. siRNA.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for inhibiting STAT5a function. This compound offers a direct, rapid, and reversible method of inhibiting STAT5a protein activity with high selectivity. Its ease of use makes it suitable for high-throughput screening and validating the immediate consequences of STAT5a inhibition. In contrast, siRNA technology provides a way to specifically reduce the total cellular levels of STAT5a protein by targeting its mRNA. This approach is valuable for studying the longer-term effects of protein depletion.
The choice between these two methods will depend on the specific research question, the experimental system, and the desired duration of inhibition. For acute inhibition of STAT5a activity, this compound is an excellent choice. For studies requiring a sustained reduction in STAT5a protein levels, siRNA knockdown is more appropriate. Researchers should carefully consider the potential for off-target effects with both methodologies and incorporate appropriate controls to ensure the validity of their findings.
References
- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Suppression of STAT5A and STAT5B chronic myeloid leukemia cells via siRNA and antisense-oligonucleotide applications with the induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Therapeutic delivery of siRNA with polymeric carriers to down-regulate STAT5A expression in high-risk B-cell acute lymphoblastic leukemia (B-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-efficiency siRNA-based gene knockdown in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 11. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 12. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. genscript.com [genscript.com]
Stafia-1 vs. Pimozide: A Comparative Guide to STAT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various malignancies, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of two distinct STAT5 inhibitors, Stafia-1 and Pimozide, summarizing their mechanisms of action, performance data, and the experimental protocols used to evaluate their efficacy.
At a Glance: this compound vs. Pimozide
| Feature | This compound | Pimozide |
| Target | Directly inhibits the SH2 domain of STAT5a.[1][2] | Indirectly inhibits STAT5 by reducing its tyrosine phosphorylation.[3][4] |
| Selectivity | Highly selective for STAT5a over STAT5b and other STAT family members.[1][2][5] | Affects STAT5 phosphorylation broadly; does not directly inhibit STAT5 or upstream kinases like BCR/ABL or JAK2.[3] |
| Potency | IC50 = 22.2 µM, Ki = 10.9 µM for STAT5a.[5][6] | Induces a dose-dependent decrease in STAT5 phosphorylation and cell viability in various cell lines.[3][7] |
| Mechanism | Competitive inhibition of phosphopeptide binding to the STAT5a SH2 domain.[2] | The exact mechanism is not fully elucidated but is known to be indirect.[8] |
| Development Stage | Preclinical research tool.[1][2] | FDA-approved drug for other indications, repurposed as a STAT5 inhibitor for research.[7] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Pimozide from various studies. It is important to note that these data were not generated in head-to-head comparative studies, and experimental conditions may have varied.
Table 1: In Vitro Inhibition Data for this compound
| Parameter | Value | Target | Assay | Reference |
| IC50 | 22.2 µM | STAT5a | Fluorescence Polarization | [5][6] |
| Ki | 10.9 µM | STAT5a | Fluorescence Polarization | [5][6] |
| Selectivity | >9-fold vs. STAT5b | STAT5a vs. STAT5b | Fluorescence Polarization | [2][5] |
Table 2: Cellular Activity of Pimozide
| Cell Line | Effect | Concentration | Assay | Reference |
| KU812 (CML) | Dose-dependent decrease in viable cells | Not specified | Cell Viability Assay | [3] |
| K562 (CML) | Dose-dependent decrease in viable cells | Not specified | Cell Viability Assay | [3] |
| PTCL | Induction of apoptosis | 20 µM | Flow Cytometry | [9] |
Mechanism of Action
This compound and Pimozide inhibit STAT5 through fundamentally different mechanisms. This compound is a direct inhibitor that physically blocks the function of the STAT5a protein, while Pimozide acts indirectly to reduce the active, phosphorylated form of STAT5.
This compound: Direct Inhibition of the STAT5a SH2 Domain
This compound was identified through in silico screening and specifically designed to bind to the SH2 domain of STAT5a. The SH2 domain is crucial for the dimerization of STAT proteins upon their phosphorylation, a key step for their activation and subsequent translocation to the nucleus to regulate gene expression. By occupying the phosphopeptide-binding site of the SH2 domain, this compound prevents the interaction of phosphorylated STAT5a monomers, thereby inhibiting the formation of active dimers.
Pimozide: Indirect Inhibition of STAT5 Phosphorylation
Pimozide, an FDA-approved antipsychotic drug, was identified as a STAT5 inhibitor in a cell-based screen. Its mechanism of action is indirect, leading to a dose-dependent decrease in the tyrosine phosphorylation of STAT5.[3] Studies have shown that Pimozide does not directly inhibit STAT5 or its upstream activating kinases such as BCR/ABL and JAK2.[3] The precise molecular target of Pimozide that results in the downstream reduction of STAT5 phosphorylation remains to be fully elucidated.
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the canonical STAT5 signaling pathway and the distinct points of intervention for this compound and Pimozide.
Caption: Canonical STAT5 signaling pathway initiated by cytokine binding.
Caption: Distinct mechanisms of action for this compound and Pimozide.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STAT5 inhibitors. Below are representative protocols for key experiments.
Western Blot for Phospho-STAT5 Inhibition
This protocol is designed to assess the ability of an inhibitor to reduce the levels of phosphorylated STAT5 in a cellular context.
a. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., K562, KU812, or other cells with constitutively active STAT5) in appropriate media and conditions.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with various concentrations of the STAT5 inhibitor (e.g., this compound or Pimozide) or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 6, or 24 hours).
b. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
b. Inhibitor Treatment:
-
Prepare serial dilutions of the STAT5 inhibitor in culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
c. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
d. Viability Measurement (using MTT or similar reagent):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Fluorescence Polarization Assay for Direct STAT5a Inhibition (for this compound)
This in vitro assay directly measures the binding of an inhibitor to the STAT5a SH2 domain.
a. Reagents:
-
Recombinant human STAT5a protein.
-
A fluorescently labeled phosphopeptide probe that binds to the STAT5a SH2 domain.
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
b. Assay Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a black 384-well plate, add the inhibitor dilutions, the fluorescently labeled phosphopeptide probe (at a final concentration of ~1-5 nM), and the recombinant STAT5a protein (at a concentration that gives a robust fluorescence polarization signal).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
c. Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing STAT5 inhibitors.
Caption: A logical workflow for the evaluation of STAT5 inhibitors.
Conclusion
This compound and Pimozide represent two distinct approaches to the inhibition of STAT5. This compound is a selective, direct inhibitor of STAT5a, making it a valuable tool for studying the specific roles of this isoform. Pimozide, while less specific in its direct molecular target, has demonstrated efficacy in reducing STAT5 phosphorylation and inducing cell death in cancer models, including those resistant to conventional therapies. The choice between these inhibitors will depend on the specific research question, with this compound being more suited for dissecting STAT5a-specific functions and Pimozide serving as a broader tool to investigate the consequences of reduced STAT5 signaling. Further research, including direct comparative studies, is needed to fully delineate the relative advantages and disadvantages of these two inhibitors.
References
- 1. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Stafia-1, a Selective STAT5a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Stafia-1, a selective inhibitor of the STAT5a transcription factor. We will delve into its mechanism of action, compare it with other STAT inhibitors, and present a framework for its cross-validation in different cell lines, supported by detailed experimental protocols and data presentation formats.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of STAT5a (Signal Transducer and Activator of Transcription 5a).[1][2] It was identified through a novel approach of docking-based screening of an in-silico O-phosphorylated fragment library.[3][4][5] A cell-permeable prodrug of this compound has demonstrated the ability to selectively inhibit the tyrosine phosphorylation of STAT5a over its close homolog STAT5b within human leukemia cells, highlighting its potential as a valuable research tool to dissect the distinct roles of these two highly similar transcription factors.[3][4]
Mechanism of Action: The JAK/STAT Pathway
The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and cellular activity. This compound exerts its effect by inhibiting the phosphorylation and subsequent activation of STAT5a.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on STAT5a phosphorylation.
Comparative Analysis of STAT Inhibitors
To effectively evaluate this compound, it is essential to compare its performance against other known STAT inhibitors. The following table summarizes the key characteristics of this compound and other relevant compounds.
| Compound | Target(s) | IC50 | Selectivity | References |
| This compound | STAT5a | 22.2 µM | At least 9-fold selective over STAT5b and other STATs | [1][2][3] |
| Stattic | STAT3 | 5.1 µM | Highly selective over STAT1 | [6] |
| NSC 74859 | STAT3 | 86 µM | Low activity towards STAT1 and STAT5 | [6] |
| TPCA-1 | IKK-2, STAT3 | 17.9 nM (IKK-2) | 22-fold selective for IKK-2 over IKK-1 | [6] |
| Fludarabine | STAT1 | Not reported | Specific depletion of STAT1 protein and mRNA | [6] |
Framework for Cross-Validation of this compound Effects in Different Cell Lines
A robust cross-validation study is critical to ascertain the efficacy and specificity of this compound across diverse cellular contexts. This involves a systematic approach to experimental design, data collection, and analysis.
Caption: A generalized workflow for the cross-validation of this compound's effects in multiple cell lines.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select a panel of cell lines with varying dependencies on STAT5 signaling. For example:
-
Human leukemia cell lines (e.g., K562, HEL)
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.[7]
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for STAT Phosphorylation
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., IL-3, EPO) to induce STAT5 phosphorylation for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pSTAT5a (Tyr694), STAT5a, pSTAT5b (Tyr699), STAT5b, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Treat cells with this compound and stimulate with a cytokine as described for the Western blot analysis.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and primers for STAT5a target genes (e.g., CCND1, BCL2L1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
The quantitative data from the cross-validation studies should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound Across Different Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Stattic IC50 (µM) | NSC 74859 IC50 (µM) |
| K562 | Leukemia | Data to be determined | Data to be determined | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined |
| LNCaP | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined |
Table 2: Effect of this compound on STAT Phosphorylation
| Cell Line | Treatment | % Inhibition of pSTAT5a | % Inhibition of pSTAT5b | % Inhibition of pSTAT3 |
| K562 | This compound (25 µM) | Data to be determined | Data to be determined | Data to be determined |
| MCF-7 | This compound (25 µM) | Data to be determined | Data to be determined | Data to be determined |
| LNCaP | This compound (25 µM) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Relative Expression of STAT5a Target Genes
| Cell Line | Treatment | Fold Change in CCND1 | Fold Change in BCL2L1 |
| K562 | This compound (25 µM) | Data to be determined | Data to be determined |
| MCF-7 | This compound (25 µM) | Data to be determined | Data to be determined |
| LNCaP | This compound (25 µM) | Data to be determined | Data to be determined |
By following this comprehensive guide, researchers can effectively conduct a cross-validation of this compound's effects, contributing to a deeper understanding of its therapeutic potential and its utility as a selective tool for studying STAT5a signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleck.co.jp [selleck.co.jp]
- 7. mdpi.com [mdpi.com]
Confirming On-Target Effects of Stafia-1: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, rigorously confirming the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of genetic approaches to validate the on-target activity of Stafia-1, a selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1][2][3][4] We present detailed experimental protocols, comparative data, and visual workflows to assist in the design and execution of robust target validation studies.
This compound is a potent and selective inhibitor of STAT5a, a key transcription factor involved in cell proliferation, differentiation, and apoptosis.[1][2] Its selectivity for STAT5a over the highly homologous STAT5b and other STAT family members makes it a valuable tool for dissecting the specific roles of STAT5a in various physiological and pathological processes.[1][2] However, like any small molecule inhibitor, it is essential to confirm that its observed biological effects are a direct consequence of its interaction with STAT5a and not due to off-target activities. Genetic methods, such as CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown, provide a powerful means to independently validate the on-target effects of this compound by observing whether the genetic perturbation of STAT5a phenocopies the pharmacological inhibition.
Comparison of this compound with Genetic Validation Approaches
The following table summarizes the expected and observed outcomes when comparing the effects of this compound with genetic methods for STAT5a inhibition. This data is compiled from various studies investigating STAT5a signaling and inhibition.
| Approach | Target | Mechanism of Action | Expected Phenotype Recapitulation with this compound | Key Advantages | Key Limitations |
| This compound | STAT5a protein | Small molecule inhibitor that binds to the SH2 domain of STAT5a, preventing its phosphorylation and activation.[2] | - | Temporal control of inhibition, dose-dependent effects, cell-permeable. | Potential for off-target effects, requires careful validation. |
| CRISPR-Cas9 Knockout | STAT5A gene | Permanent disruption of the STAT5A gene, leading to a complete loss of STAT5a protein expression. | High | Provides a definitive "loss-of-function" phenotype, highly specific. | Irreversible, potential for off-target gene editing, may induce compensatory mechanisms. |
| siRNA Knockdown | STAT5A mRNA | Transient degradation of STAT5A messenger RNA, leading to a temporary reduction in STAT5a protein expression. | Moderate to High | Reversible, relatively easy and rapid to implement. | Incomplete knockdown, potential for off-target mRNA silencing, transient effect. |
| Point Mutants | STAT5a protein | Expression of a mutated STAT5a protein that is resistant to this compound binding but retains its normal function. | Low (in the presence of this compound) | Directly demonstrates that the effect of this compound is dependent on its binding to STAT5a. | Technically challenging to generate and validate, may not fully recapitulate endogenous protein function. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to confirm the on-target effects of this compound using genetic approaches.
CRISPR-Cas9 Mediated Knockout of STAT5A
This protocol outlines the steps to generate a stable STAT5A knockout cell line to compare its phenotype with that induced by this compound treatment.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lentiviral vectors co-expressing Cas9 and a single guide RNA (sgRNA) targeting STAT5A
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Anti-STAT5a antibody for Western blot analysis
-
Cell proliferation and apoptosis assay kits
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the human STAT5A gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single-copy integration.
-
Selection: Select for transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand the clones and validate the knockout of STAT5a protein expression by Western blot analysis. Sequence the genomic DNA of the targeted locus to confirm the presence of insertions or deletions (indels).
-
Phenotypic Analysis: Compare the phenotype of the STAT5A knockout clones (e.g., proliferation rate, apoptosis) with that of wild-type cells treated with this compound.
siRNA-Mediated Knockdown of STAT5A
This protocol describes the transient knockdown of STAT5A to assess the short-term effects of reduced STAT5a expression in comparison to this compound treatment.
Materials:
-
Target cell line
-
siRNA duplexes targeting human STAT5A and a non-targeting control siRNA
-
RNAiMAX or similar lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Anti-STAT5a antibody for Western blot analysis
-
qRT-PCR reagents for measuring STAT5A mRNA levels
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation: In separate tubes, dilute the STAT5A siRNA or control siRNA and the transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the transfection complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: Harvest a portion of the cells, extract RNA, and perform quantitative real-time PCR to measure the levels of STAT5A mRNA.
-
Western Blot: Lyse the remaining cells and perform Western blot analysis to assess the reduction in STAT5a protein levels.
-
-
Phenotypic Analysis: Concurrently with the validation, treat a parallel set of wild-type cells with this compound. Compare the phenotypic changes (e.g., target gene expression, cell viability) in the siRNA-transfected cells with those in the this compound-treated cells.
Visualizing the Workflow and Pathways
To further clarify the experimental logic and the biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for confirming the on-target effects of this compound.
Caption: Simplified STAT5a signaling pathway and the point of inhibition by this compound.
Conclusion
The convergence of phenotypic outcomes between pharmacological inhibition with this compound and genetic perturbation of STAT5A provides strong evidence for the on-target activity of the compound. While CRISPR-Cas9 knockout offers a definitive loss-of-function model, siRNA-mediated knockdown provides a more transient and perhaps more comparable system to the acute effects of a small molecule inhibitor. The use of this compound-resistant STAT5a point mutants, although technically demanding, offers the most direct proof of target engagement. By employing these genetic approaches in a comparative framework, researchers can confidently validate the on-target effects of this compound and advance its use as a selective chemical probe for studying STAT5a biology and as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Stafia-1 vs. Pan-STAT Inhibitors: A Comparative Guide for Researchers
In the landscape of signal transducer and activator of transcription (STAT) signaling pathway modulation, researchers are presented with a choice between highly selective agents and broader-spectrum inhibitors. This guide provides a detailed comparison of Stafia-1, a selective STAT5a inhibitor, and pan-STAT inhibitors, which typically achieve their broad activity through the inhibition of upstream Janus kinases (JAKs). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy and experimental application of these distinct inhibitory approaches.
Executive Summary
This compound offers a targeted approach for dissecting the specific roles of STAT5a in cellular processes, demonstrating high selectivity for this particular STAT protein. In contrast, pan-STAT inhibitors, such as the pan-JAK inhibitors Ruxolitinib and Tofacitinib, provide a broad blockade of the JAK/STAT pathway, affecting multiple STAT isoforms. This broad activity can be advantageous in therapeutic contexts where multiple cytokine pathways are dysregulated. The choice between these inhibitors is contingent on the specific research question or therapeutic goal, with this compound being a tool for precision and pan-STAT inhibitors offering a wider net of pathway suppression.
Mechanism of Action
The JAK-STAT signaling cascade is a critical pathway for transmitting information from extracellular cytokine and growth factor signals to the nucleus, culminating in the transcription of target genes. This pathway's central role in immunity, inflammation, and cell proliferation has made it a prime target for therapeutic intervention.
This compound is a potent and selective small-molecule inhibitor of STAT5a.[1] It directly targets the STAT5a protein, thereby preventing its activation and subsequent downstream signaling. This selectivity allows for the specific investigation of STAT5a-mediated biological functions, distinct from the closely related STAT5b or other STAT family members.
Pan-STAT inhibitors , often acting as pan-JAK inhibitors, exert their effects upstream of STAT activation. By inhibiting one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2), these compounds prevent the phosphorylation and subsequent activation of multiple STAT proteins. For example, Ruxolitinib is a potent inhibitor of JAK1 and JAK2, while Tofacitinib inhibits JAK1, JAK2, and JAK3. This broad inhibition of JAKs leads to a "pan-STAT" inhibitory effect, as different STATs are activated by different JAKs in response to various cytokine stimuli.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound against its specific target, STAT5a, and the broader inhibitory profiles of the pan-JAK inhibitors Ruxolitinib and Tofacitinib against various JAKs and their downstream STAT phosphorylation targets.
Table 1: this compound In Vitro Efficacy
| Target | IC50 (μM) | Ki (μM) | Selectivity |
| STAT5a | 22.2 | 10.9 | At least 9-fold selective over STAT5b and higher selectivity against other STAT family members.[1][2] |
Table 2: Pan-STAT Inhibitor (Pan-JAK Inhibitor) In Vitro Efficacy
| Inhibitor | Target | IC50 (nM) | Cellular Assay Notes |
| Ruxolitinib | JAK1 | 3.3 | - |
| JAK2 | 2.8 | - | |
| pSTAT1 (CD14+ cells) | 50-100 | Dose-dependent inhibition of IFNγ-induced STAT1 phosphorylation.[3] | |
| Tofacitinib | pSTAT1, pSTAT3, pSTAT5AB (C28/I2 chondrocytes) | 2.5 - 100 | Dose-dependent decrease in IL-6-induced STAT phosphorylation.[4] |
| Cytokine-induced pSTATs (RA patient PBMCs) | - | Inhibition of STAT phosphorylation varied from 10% to 73% depending on the cytokine and cell type.[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the efficacy of this compound and pan-STAT inhibitors.
This compound: Fluorescence Polarization (FP) Assay
This assay is designed to measure the direct binding and inhibition of this compound to the STAT5a protein.
Objective: To determine the IC50 and Ki of this compound for STAT5a.
Principle: The assay measures the change in polarization of a fluorescently labeled peptide that binds to the SH2 domain of STAT5a. When the labeled peptide is bound to the larger STAT5a protein, it tumbles slower in solution, resulting in a higher fluorescence polarization. An inhibitor that competes with the peptide for binding to the SH2 domain will displace the labeled peptide, causing it to tumble faster and thus decrease the fluorescence polarization.
Protocol Summary:
-
Reagents: Purified STAT5a protein, a fluorescently labeled phosphotyrosine peptide probe, this compound at various concentrations, and assay buffer.
-
Procedure:
-
A constant concentration of STAT5a and the fluorescent probe are incubated together in the wells of a microplate.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Pan-STAT Inhibitor: Cellular Phospho-STAT Flow Cytometry Assay
This assay is used to determine the inhibitory effect of a pan-JAK inhibitor on the phosphorylation of multiple STAT proteins within a cellular context.
Objective: To measure the IC50 or percentage inhibition of a pan-STAT inhibitor on cytokine-induced STAT phosphorylation.
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with specific cytokines to induce the phosphorylation of downstream STAT proteins. The cells are then treated with the inhibitor, fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated forms of different STAT proteins. The level of STAT phosphorylation in various immune cell subsets is then quantified by flow cytometry.
Protocol Summary:
-
Cell Preparation: Fresh whole blood or isolated PBMCs are used.
-
Inhibitor Treatment: Cells are pre-incubated with a pan-JAK inhibitor (e.g., Ruxolitinib or Tofacitinib) at various concentrations.
-
Cytokine Stimulation: A specific cytokine (e.g., IFNγ for pSTAT1, IL-6 for pSTAT3, IL-2 for pSTAT5) is added to stimulate the cells for a defined period.
-
Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow antibodies to enter the cells.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently labeled antibodies, including antibodies against cell surface markers to identify different immune cell populations (e.g., CD4 for T helper cells, CD14 for monocytes) and antibodies specific for phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry Analysis: The fluorescence of individual cells is measured using a flow cytometer. The data are analyzed to determine the level of STAT phosphorylation in specific cell populations.
-
Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT signal is determined for each condition. The percentage of inhibition is calculated relative to the cytokine-stimulated control without the inhibitor. For IC50 determination, data are fitted to a dose-response curve.
Conclusion
This compound and pan-STAT inhibitors represent two distinct strategies for modulating the JAK-STAT signaling pathway. This compound, with its high selectivity for STAT5a, is an invaluable tool for basic research aimed at elucidating the specific functions of this transcription factor. In contrast, pan-STAT inhibitors, by targeting the upstream JAKs, offer a broader inhibition of multiple STAT-mediated pathways, a characteristic that has proven beneficial in the treatment of various inflammatory and autoimmune diseases. The selection of an appropriate inhibitor should be guided by the specific experimental or clinical objective, with a clear understanding of the trade-offs between targeted selectivity and broad-spectrum activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Risks of Ruxolitinib in STAT1 Gain-of-Function-Associated Severe Fungal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib Inhibits STAT Phosphorylation and Matrix Metalloproteinase-3, -9 and -13 Production by C28/I2 Human Juvenile Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Stafia-1 for the Validation of STAT5a Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Stafia-1, a selective STAT5a inhibitor, with other commercially available alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies on STAT5a downstream signaling pathways.
Introduction to this compound and STAT5a Signaling
Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and apoptosis. Its aberrant activation is implicated in various diseases, including hematological malignancies and solid tumors. This compound is a potent and selective small molecule inhibitor of STAT5a, developed through in silico screening of O-phosphorylated fragments.[1][2] It functions by targeting the SH2 domain of STAT5a, thereby preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[3][4] This guide will delve into the experimental validation of this compound's effects and compare its performance with other known STAT5 inhibitors.
Mechanism of Action: The JAK-STAT Pathway
The Janus kinase (JAK)-STAT signaling cascade is a principal pathway for cytokine and growth factor signal transduction. Upon ligand binding to its receptor, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor. This creates docking sites for STAT proteins, which are then recruited and subsequently phosphorylated by JAKs. Phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA response elements in the promoters of target genes, thereby modulating their transcription. This compound specifically inhibits the STAT5a isoform, preventing its activation and downstream signaling.
Figure 1: Simplified diagram of the JAK-STAT5a signaling pathway and the inhibitory action of this compound.
Performance Comparison of STAT5a Inhibitors
The following table summarizes the key performance indicators of this compound and other commercially available STAT5 inhibitors. This data is compiled from various publications and manufacturer's datasheets to provide a comparative overview.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Ki | Selectivity | Reference(s) |
| This compound | STAT5a | SH2 domain inhibitor | IC50: 22.2 µM, Ki: 10.9 µM | >9-fold selective for STAT5a over STAT5b | [5] |
| IST5-002 | STAT5a/b | SH2 domain inhibitor | IC50: 1.5 µM (STAT5a), 3.5 µM (STAT5b) | STAT5a/b selective | [6] |
| Stafib-1 | STAT5b | SH2 domain inhibitor | IC50: 154 nM, Ki: 44 nM | >50-fold selective for STAT5b over STAT5a | [1][7] |
| AC-4-130 | STAT5 | SH2 domain inhibitor | IC50: 0.7 - 10 µM (in AML cells) | Selective for STAT5 over STAT1 and STAT3 | [8][9] |
| Pimozide | STAT5, Dopamine receptors | Indirectly inhibits STAT5 phosphorylation | IC50: ~3-5 µM (in AML cells) | Broad spectrum | [10][11] |
Experimental Validation of this compound's Effect on Downstream Signaling
The primary validation of this compound's efficacy lies in its ability to inhibit STAT5a phosphorylation and subsequently modulate the expression of STAT5a target genes.
Inhibition of STAT5a Phosphorylation
A key experiment to validate the effect of this compound is to measure the level of phosphorylated STAT5a (pSTAT5a) in cells upon treatment. This is typically performed using Western blotting.
Figure 2: A typical workflow for Western blot analysis of pSTAT5a levels.
Modulation of Downstream Target Gene Expression
This compound's inhibition of STAT5a activity is expected to alter the expression of its downstream target genes, such as c-Myc, Bcl-xL, and Cyclin D1.[12][13][14] Quantitative real-time PCR (qPCR) is a standard method to assess these changes in gene expression.
| Target Gene | Function | Expected effect of this compound |
| c-Myc | Cell cycle progression, proliferation | Downregulation |
| Bcl-xL | Anti-apoptotic | Downregulation |
| Cyclin D1 | Cell cycle progression (G1/S transition) | Downregulation |
Experimental Protocols
Western Blotting for Phospho-STAT5a
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5a (Tyr694) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
RNA Extraction: Following cell treatment with this compound, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (c-Myc, Bcl-xL, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to control samples.
Conclusion
This compound presents a valuable tool for researchers investigating the specific roles of STAT5a in various biological processes. Its high selectivity for STAT5a over the closely related STAT5b isoform allows for more precise dissection of their distinct signaling pathways.[3][4] This guide provides a comparative framework and foundational experimental protocols to aid in the validation and application of this compound in downstream signaling studies. For researchers requiring broader STAT5 inhibition or targeting the STAT5b isoform specifically, alternatives such as IST5-002 and Stafib-1, respectively, should be considered. The choice of inhibitor will ultimately depend on the specific research question and the experimental context.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT5-Dependent CyclinD1 and Bcl-xL expression in Bcr-Abl-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mcl-1, Bcl-XL and Stat3 expression are associated with progression of melanoma whereas Bcl-2, AP-2 and MITF levels decrease during progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Stafia-1
This document provides crucial safety and logistical information for the proper disposal of Stafia-1, a potent and selective STAT5a inhibitor used in laboratory research. Adherence to these procedures is vital to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety protocols.
Hazard Identification and Safety Precautions
Key Hazards:
-
Harmful if swallowed: Acute oral toxicity has been noted for the prodrug.[1]
-
Very toxic to aquatic life with long-lasting effects: This designates the compound as an environmental hazard, and release into the environment must be strictly avoided.[1]
Personal Protective Equipment (PPE): Before handling this compound in any form (solid or solution), the following PPE must be worn:
-
Standard laboratory coat
-
Chemical safety goggles
-
Appropriate chemical-resistant gloves (e.g., nitrile)
This compound Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the first step in ensuring its safe disposal.
Table 1: this compound Waste Classification and Collection
| Waste Type | Description | Collection Container |
| Solid this compound Waste | Unused or expired this compound powder, contaminated weigh boats, or filter papers. | Labeled, sealed, and dedicated hazardous chemical waste container for solid waste. |
| Liquid this compound Waste | Solutions containing this compound (e.g., in DMSO or ethanol), used cell culture media containing this compound.[2][3] | Labeled, sealed, and dedicated hazardous chemical waste container for liquid waste (non-halogenated). |
| Contaminated Sharps | Needles, syringes, pipette tips, or any sharp object contaminated with this compound. | Puncture-proof, labeled sharps container designated for chemically contaminated sharps. |
| Contaminated Labware | Glassware (flasks, beakers), plasticware (tubes, plates), and gloves grossly contaminated with this compound. | Labeled, sealed, and dedicated hazardous chemical waste container for solid waste. |
Step-by-Step Disposal Procedure
The following workflow outlines the mandatory steps for the disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol for Decontamination of Labware:
-
Initial Removal: Remove as much of the this compound residue as possible by physical means (e.g., scraping solid, aspirating liquid).
-
Solvent Rinse: Since this compound is soluble in ethanol and DMSO, rinse the contaminated labware with a small amount of an appropriate organic solvent (e.g., ethanol) to dissolve the remaining compound.[2][3]
-
Collection of Rinsate: Collect all rinsate from this procedure and dispose of it as liquid hazardous chemical waste.
-
Aqueous Wash: After the solvent rinse, the labware can be washed with soap and water.
Important Note: DO NOT dispose of this compound or its solutions down the drain.[1] Due to its high toxicity to aquatic life, this would constitute a serious environmental and regulatory violation.
Storage and Handling of this compound Waste
Proper storage of this compound waste pending disposal is critical to prevent accidental exposure or release.
Table 2: Storage and Handling Guidelines
| Parameter | Guideline |
| Storage Location | Store waste in a designated, well-ventilated, and secure area away from incompatible materials. Use secondary containment to prevent spills. |
| Container Sealing | Keep waste containers securely sealed at all times, except when adding waste. |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary solvent (for liquids), and the accumulation start date. |
| Transportation | While the this compound prodrug is considered non-hazardous for transport, institutional guidelines for transporting chemical waste to a central accumulation area must be followed.[1] |
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for handling materials contaminated with this compound.
Caption: Decision tree for this compound waste segregation.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Personal protective equipment for handling Stafia-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Stafia-1, a selective STAT5a inhibitor. Adherence to these procedures is vital to ensure personnel safety and maintain a secure laboratory environment. This compound is a potent small molecule compound that requires careful handling to prevent exposure.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its powder form or in solution. The primary focus of a comprehensive safety program for potent compounds is to ensure employee safety through effective process containment, which includes the diligent use of PPE.[1]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and absorption.[2] Regularly inspect for any signs of damage. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes, aerosols, and fine particles.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Prevents inhalation of the powdered compound.[2] The choice of respirator should be based on a risk assessment. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a material with low permeability. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[4]
-
Ventilation: Ensure proper ventilation and airflow to direct any airborne particles away from the operator.[4]
-
Weighing: For weighing potent compounds, consider using automated dispensing systems within a ventilated balance enclosure to enhance safety and accuracy.[5]
-
Spill Kit: Have a chemical spill kit readily available in the designated handling area.
2. Handling this compound Powder:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Transfer: Use appropriate tools (e.g., chemical-resistant spatulas) for transferring the powder. Avoid creating dust.
-
Weighing: If weighing manually, do so on a tared weigh boat within the containment of a chemical fume hood.
-
Container Sealing: After use, ensure the primary container of this compound is tightly sealed.
3. Preparing Solutions:
-
Solvent Addition: When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator within the fume hood to ensure the compound is fully dissolved.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Doffing PPE:
-
Removal Sequence: Remove PPE in the following order to prevent cross-contamination: outer gloves, lab coat, inner gloves, eye protection, and respirator.
-
Disposal: Dispose of all single-use PPE in a designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of as hazardous chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and gloves must be collected in a clearly labeled hazardous waste container.[6]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[7]
-
-
Waste Segregation:
-
Keep this compound waste separate from other laboratory waste streams to ensure proper disposal.[8]
-
-
Waste Collection:
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. falseguridad.com [falseguridad.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. escopharma.com [escopharma.com]
- 5. mt.com [mt.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. easyrxcycle.com [easyrxcycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
